Myxalamid B
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
86934-10-3 |
|---|---|
Fórmula molecular |
C25H39NO3 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C25H39NO3/c1-18(2)15-21(5)24(28)22(6)16-19(3)13-11-9-8-10-12-14-20(4)25(29)26-23(7)17-27/h8-16,18,22-24,27-28H,17H2,1-7H3,(H,26,29)/b9-8-,12-10+,13-11+,19-16+,20-14+,21-15+/t22-,23+,24+/m1/s1 |
Clave InChI |
QQZJCNSHAVQKIC-DDKJXSSXSA-N |
SMILES |
CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
SMILES isomérico |
C[C@@H](CO)NC(=O)/C(=C/C=C/C=C\C=C\C(=C\[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)\C)/C |
SMILES canónico |
CC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Sinónimos |
myxalamid B myxalamide B |
Origen del producto |
United States |
Foundational & Exploratory
Myxalamid B: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Myxococcus xanthus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxalamid B is a potent antibiotic belonging to the myxalamid family of secondary metabolites produced by the myxobacterium Myxococcus xanthus. First isolated from M. xanthus strain Mx X12, this polyketide-peptide hybrid molecule exhibits significant biological activity, primarily through the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biosynthesis of this compound, intended for researchers, scientists, and drug development professionals. The guide details the available experimental protocols for the cultivation of M. xanthus and the extraction and purification of myxalamids. It also presents the available quantitative data on production yields, physicochemical properties, and biological activity in structured tables. Furthermore, this guide includes detailed diagrams of the this compound biosynthetic pathway and a general experimental workflow, generated using Graphviz, to provide a clear visual representation of the key processes.
Discovery and Biological Activity
This compound, along with other myxalamids (A, C, and D), was discovered during a screening program for antibiotics from gliding bacteria.[1][2] It was extracted from both the cell mass and culture supernatant of Myxococcus xanthus strain Mx X12.[1][2] this compound is the main component of a mixture of four biologically active compounds.[1] It demonstrates activity against yeasts, molds, and some Gram-positive bacteria.[1][2] The primary mechanism of action of this compound is the blockage of the respiratory chain at the site of complex I (NADH:ubiquinone oxidoreductase).[1][2]
Physicochemical Properties
This compound is a fatty amide with the molecular formula C₂₅H₃₉NO₃ and a molecular weight of 401.6 g/mol .[3] The myxalamids are described as yellowish oils that are sensitive to oxidation. They are soluble in solvents like dichloromethane, acetone, and ethanol, but only slightly soluble in diethyl ether and insoluble in petroleum ether.[4]
Table 1: Physicochemical Properties of this compound and Related Myxalamids
| Property | This compound | Myxalamid C | Myxalamid D |
| Molecular Formula | C₂₅H₃₉NO₃ | C₂₄H₃₇NO₃ | C₂₃H₃₅NO₃ |
| Molecular Weight | 401.6 g/mol [3] | 387.6 g/mol | 373.5 g/mol |
| Appearance | Yellowish oil[4] | Not specified | Not specified |
Experimental Protocols
Cultivation of Myxococcus xanthus for Myxalamid Production
Media Composition (CTT Medium): [5]
-
1% Casitone
-
10 mM Tris-HCl (pH 7.6)
-
1 mM KH₂PO₄
-
8 mM MgSO₄
Fermentation Conditions:
-
Agitation: 160 rpm on a rotary shaker[4]
-
Culture Vessels: Erlenmeyer flasks are commonly used for small-scale cultivation.[4]
-
Inoculum: A fresh colony of M. xanthus is used to inoculate the liquid medium.[7]
-
Duration: Fermentation is typically carried out for several days.
Note: The production of secondary metabolites in Myxococcus xanthus can be influenced by culture conditions. Optimization of parameters may be necessary to maximize yields.[[“]]
Extraction and Purification of this compound
The extraction of myxalamids is performed from both the cell biomass and the culture supernatant.[1][2] A detailed, standardized protocol for purification is not available in the reviewed literature; however, the general steps involve solvent extraction followed by chromatographic methods.
Extraction:
-
Adsorption: Amberlite XAD-16 resin can be added to the culture medium to adsorb the myxalamids, facilitating their recovery.
-
Solvent Extraction: The cells and resin are harvested and extracted with organic solvents such as acetone or methanol.
Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity, such as n-hexane/ethyl acetate, is used for elution.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using RP-HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.[4]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the purification process. The myxalamids can be visualized as a pale yellow spot that turns orange-yellow upon exposure to air.[2]
Quantitative Data
Production Yields
The production of myxalamids can be significant, with yields of up to 120 mg/liter reported for the total myxalamid mixture.[4] The relative abundance of the different myxalamids can vary depending on the fermentation conditions.
Table 2: Production Yields of Myxalamids from Myxococcus xanthus
| Myxalamid | Relative Proportion (Example) | Total Yield (Mixture) |
| Myxalamid A | 23 | |
| This compound | 17 | Up to 120 mg/L[4] |
| Myxalamid C | 4 | |
| Myxalamid D | 1 |
Spectroscopic Data
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity (%) |
| [M+H]⁺ | 402.300537 | 100 |
| [M+H-H₂O]⁺ | 384.290070 | 88.71 |
| Fragment | 309.221588 | 46.17 |
| Fragment | 290.211792 | 57.36 |
| [M+Na]⁺ | 424.2824 | Not specified |
Data obtained from PubChem and other sources.[3]
Biological Activity
This compound is a known inhibitor of the mitochondrial electron transport chain at complex I.[1][2] While its general antifungal and antibacterial activities are documented, specific IC₅₀ or MIC values against a broad range of cancer cell lines and fungal pathogens are not extensively reported in the searched literature. The available information indicates activity against various yeasts and molds.[2]
Biosynthesis of this compound
The biosynthesis of myxalamids is governed by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.[5] This pathway involves the sequential addition of extender units to a growing polyketide chain, followed by modification and termination.
Myxalamid Biosynthetic Gene Cluster
The myxalamid biosynthetic gene cluster from Stigmatella aurantiaca has been cloned and analyzed, revealing a novel genetic organization.[5] The terminal NRPS, MxaA, incorporates an alanine residue and facilitates a reductive release of the final product.[5] The final PKS module is uniquely encoded on two separate genes, mxaB1 and mxaB2.[5]
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The overall process for obtaining this compound from Myxococcus xanthus involves a series of steps from cultivation to final purification.
Caption: General experimental workflow for this compound isolation.
Conclusion
This compound, a secondary metabolite from Myxococcus xanthus, represents a molecule of significant interest due to its potent and specific biological activity. While its discovery and general methods for its production and isolation have been established, this guide highlights the need for more detailed and standardized protocols to facilitate further research and development. The elucidation of its biosynthetic pathway opens up possibilities for genetic engineering and the production of novel analogs. Future work should focus on optimizing fermentation and purification processes, as well as conducting comprehensive biological evaluations to fully explore the therapeutic potential of this compound.
References
- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribosome engineering of Myxococcus xanthus for enhancing the heterologous production of epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Phenalamide Biosynthetic Gene Cluster in Myxococcus stipitatus DSM 14675 [jmb.or.kr]
- 8. consensus.app [consensus.app]
An In-depth Technical Guide to the Mechanism of Action of Myxalamid B on Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxalamid B, a polyketide-non-ribosomal peptide hybrid produced by the myxobacterium Myxococcus xanthus, is a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This document provides a comprehensive technical overview of the mechanism by which this compound exerts its inhibitory effects on this crucial enzyme of the electron transport chain. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated pathways and experimental workflows.
Introduction to this compound and Mitochondrial Complex I
This compound is a member of the myxalamid family of antibiotics, which also includes myxalamids A, C, and D.[1] These natural products exhibit activity against yeasts, molds, and some Gram-positive bacteria.[1][2] The primary molecular target of this compound is mitochondrial Complex I, the first and largest enzyme complex of the respiratory chain.[1][2]
Mitochondrial Complex I plays a central role in cellular energy metabolism. It catalyzes the transfer of electrons from NADH to ubiquinone, a process that is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space. This contributes to the generation of the proton-motive force that drives ATP synthesis. Given its critical function, Complex I is a target for a variety of naturally occurring and synthetic inhibitors.
Mechanism of Action of this compound
This compound specifically inhibits the electron flow at the level of Complex I.[1][2] This has been demonstrated in studies using beef heart submitochondrial particles, where this compound was shown to block NADH oxidation.[2] The inhibition of Complex I by this compound disrupts the electron transport chain, leading to a cessation of proton pumping by this complex and a subsequent decrease in mitochondrial membrane potential and ATP synthesis.
Binding Site of this compound on Complex I
The precise binding site of this compound on Complex I has not been definitively elucidated through high-resolution structural studies such as X-ray crystallography or cryo-electron microscopy with the inhibitor bound. However, its structural similarity to another well-characterized Complex I inhibitor, piericidin A, suggests that it likely binds at or near the ubiquinone binding pocket.[2] This pocket is a region of intense investigation for many Complex I inhibitors.[3] The binding of inhibitors in this region typically interferes with the reduction of ubiquinone, thereby blocking the electron transfer from the terminal iron-sulfur cluster (N2) of Complex I to ubiquinone.
Effects on Complex I Function
The primary functional consequences of this compound binding to Complex I are:
-
Inhibition of NADH Oxidation: this compound directly blocks the NADH:ubiquinone oxidoreductase activity of Complex I.[2] This prevents the re-oxidation of NADH to NAD+, which can have downstream effects on metabolic pathways that rely on a pool of oxidized NAD+.
-
Disruption of the Proton-Motive Force: By inhibiting electron flow, this compound prevents the coupled translocation of protons across the inner mitochondrial membrane by Complex I. This leads to a dissipation of the mitochondrial membrane potential.
-
Induction of Reactive Oxygen Species (ROS) Production: Inhibition of Complex I at the ubiquinone binding site is often associated with an increase in the production of superoxide radicals.[4][5] This occurs when electrons from the reduced flavin mononucleotide (FMN) or iron-sulfur clusters are prematurely transferred to molecular oxygen. While not directly quantified for this compound, this is a plausible consequence of its mechanism of action.
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory action of this compound on mitochondrial Complex I.
| Parameter | Value | Organism/System | Reference |
| 50% Inhibition of NADH Oxidation | 170 pmol/mg protein | Beef Heart Submitochondrial Particles | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound on mitochondrial Complex I.
Preparation of Submitochondrial Particles (SMPs)
Submitochondrial particles, which are inside-out vesicles of the inner mitochondrial membrane, are a common model system for studying Complex I activity.
Materials:
-
Fresh bovine heart mitochondria
-
Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)
-
Sonifier
-
Ultracentrifuge
Protocol:
-
Isolate mitochondria from fresh bovine heart tissue using standard differential centrifugation methods.
-
Suspend the mitochondrial pellet in isolation buffer at a concentration of approximately 20-30 mg/mL.
-
Sonicate the mitochondrial suspension on ice using a sonifier with a microtip. Use short bursts of sonication interspersed with cooling periods to prevent overheating.
-
Monitor the disruption of mitochondria by measuring the activity of a matrix enzyme (e.g., malate dehydrogenase) in the supernatant after centrifugation.
-
Centrifuge the sonicate at a low speed (e.g., 10,000 x g for 10 minutes) to remove unbroken mitochondria and larger fragments.
-
Pellet the submitochondrial particles from the supernatant by ultracentrifugation (e.g., 100,000 x g for 60 minutes).
-
Resuspend the SMP pellet in a suitable buffer and determine the protein concentration.
Complex I Activity Assay (NADH:Ubiquinone Oxidoreductase)
This assay measures the rate of NADH oxidation by Complex I.
Materials:
-
Submitochondrial particles (SMPs)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
NADH
-
Ubiquinone-1 (Coenzyme Q1) or other suitable ubiquinone analog
-
This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing assay buffer and SMPs (e.g., 50 µg protein/mL).
-
Add the ubiquinone analog to the reaction mixture.
-
Add this compound at various concentrations to different cuvettes. Include a solvent control.
-
Initiate the reaction by adding NADH (e.g., to a final concentration of 100 µM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6.22 mM⁻¹cm⁻¹).
-
Calculate the rate of NADH oxidation and determine the inhibitory effect of this compound.
Measurement of Mitochondrial Membrane Potential
The fluorescent dye safranin O can be used to monitor changes in mitochondrial membrane potential.
Materials:
-
Isolated mitochondria or SMPs
-
Assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, pH 7.4, 2 mM K₂HPO₄, 1 mM MgCl₂)
-
Respiratory substrate (e.g., glutamate and malate for Complex I-linked respiration)
-
Safranin O
-
This compound
-
Fluorometer
Protocol:
-
Add assay buffer and mitochondria (e.g., 0.5 mg protein/mL) to a fluorometer cuvette.
-
Add safranin O (e.g., 5 µM).
-
Add the respiratory substrate to energize the mitochondria and establish a membrane potential, which will be observed as a quenching of the safranin O fluorescence.
-
Once a stable membrane potential is established, add this compound and monitor the subsequent change in fluorescence. A depolarization of the membrane will result in an increase in safranin O fluorescence.
Measurement of Reactive Oxygen Species (ROS) Production
The Amplex Red assay is a sensitive method for detecting hydrogen peroxide (a stable ROS).
Materials:
-
Isolated mitochondria or SMPs
-
Assay buffer
-
Respiratory substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
This compound
-
Fluorometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and SOD.
-
Add mitochondria or SMPs to the mixture.
-
Add the respiratory substrate to initiate electron transport.
-
Add this compound and monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of hydrogen peroxide production.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on Complex I.
Experimental Workflow for Assessing Complex I Inhibition
Caption: Workflow for characterizing Complex I inhibitors.
Resistance to this compound
Currently, there is a lack of published data on specific mutations within the subunits of mitochondrial Complex I that confer resistance to this compound. The identification of such mutations would be invaluable for confirming the binding site and understanding the molecular interactions between the inhibitor and the enzyme. The structural similarity of this compound to piericidin A suggests that resistance mutations, if identified, might overlap with those known to confer resistance to piericidin A.
Conclusion and Future Directions
This compound is a specific and potent inhibitor of mitochondrial Complex I, acting at or near the ubiquinone binding site to block electron transport. This leads to a disruption of the proton-motive force and an increase in reactive oxygen species production. While the foundational mechanism of action is established, further research is required to provide a more detailed molecular understanding. Key areas for future investigation include:
-
High-resolution structural studies: Co-crystallization or cryo-EM of Complex I with this compound would definitively identify the binding site and interactions.
-
Detailed kinetic analysis: Determination of IC50 and Ki values will provide a more precise quantification of its inhibitory potency and mode of inhibition.
-
Identification of resistance mutations: This would provide strong genetic evidence for the binding site and mechanism of action.
-
Quantitative analysis of downstream effects: Precise measurement of the impact of this compound on proton pumping efficiency and the rate of ROS production would further clarify its bioenergetic consequences.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound and other Complex I inhibitors. The provided experimental protocols and conceptual frameworks will aid in the design and interpretation of future studies aimed at further elucidating the intricate mechanism of this potent natural product.
References
- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of some complex I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial generation of reactive oxygen species is enhanced at the Qo site of the complex III in the myocardium of Trypanosoma cruzi-infected mice: beneficial effects of an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of Myxalamid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxalamid B, a secondary metabolite produced by the myxobacterium Myxococcus xanthus, has garnered interest for its potent biological activities.[1][2] This technical guide provides an in-depth overview of the biological activity spectrum of this compound, focusing on its mechanism of action, antimicrobial properties, and cytotoxic effects. The information is presented to support further research and drug development endeavors. Myxalamids, including this compound, are potent inhibitors of the eukaryotic electron transport chain.[3]
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism of action of this compound is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition blocks the oxidation of NADH, a critical step in cellular respiration, thereby disrupting the production of ATP.
Quantitative Inhibition Data
This compound demonstrates potent, dose-dependent inhibition of NADH oxidation.
| Target | Source | IC50 | Reference |
| NADH Oxidation | Beef Heart Submitochondrial Particles | 170 pmol/mg protein | [1] |
Signaling Pathway Diagram
The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound at Complex I.
Caption: Inhibition of Mitochondrial Electron Transport Chain by this compound.
Antimicrobial Activity Spectrum
This compound exhibits a broad spectrum of activity against various fungi and Gram-positive bacteria.[1][2] Gram-negative bacteria are largely resistant.[1]
Qualitative Antimicrobial Activity
The following table summarizes the antimicrobial spectrum of this compound as determined by the agar diffusion method.
| Test Organism | Type | Inhibition Zone Diameter (mm) | Reference |
| Fungi | |||
| Mucor miehei | Mold | 20 | [1] |
| Paecilomyces variotii | Mold | 18 | [1] |
| Aspergillus ochraceus | Mold | 15 | [1] |
| Saccharomyces cerevisiae | Yeast | 12 | [1] |
| Candida albicans | Yeast | 9 | [1] |
| Bacteria | |||
| Bacillus subtilis | Gram-positive | 14 | [1] |
| Staphylococcus aureus | Gram-positive | 9 | [1] |
| Nocardia corallina | Gram-positive | 18 | [1] |
| Escherichia coli | Gram-negative | 0 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 0 | [1] |
| 20 µg of this compound per 6 mm paper disc. |
Quantitative Antimicrobial Activity (MIC Values)
Cytotoxic Activity
As a potent inhibitor of mitochondrial respiration, this compound is expected to exhibit significant cytotoxicity against eukaryotic cells. However, specific IC50 values for this compound against various cancer and non-cancer cell lines are not available in the peer-reviewed literature based on a comprehensive search.
Experimental Protocols
Workflow for Determining Biological Activity
Caption: General Experimental Workflow for Assessing this compound Bioactivity.
Agar Disc Diffusion Assay for Antimicrobial Susceptibility
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates
-
Sterile cotton swabs
-
Microorganism culture adjusted to 0.5 McFarland turbidity standard
-
Sterile 6 mm paper discs
-
This compound stock solution of known concentration
-
Sterile forceps
-
Incubator
Procedure:
-
Aseptically inoculate the entire surface of an agar plate with the test microorganism using a sterile cotton swab to create a uniform lawn.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper discs with a known amount of this compound solution (e.g., 20 µg).
-
Aseptically place the impregnated discs onto the surface of the inoculated agar plate using sterile forceps.
-
Gently press the discs to ensure complete contact with the agar.
-
Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (clear area around the disc where no growth occurs) in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microorganism inoculum standardized to a final concentration of approximately 5 x 10^5 CFU/mL in the wells
-
This compound stock solution
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
Inoculate each well (except for a sterility control well) with 10 µL of the standardized microorganism suspension.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of this compound in which there is no visible growth (or a significant reduction in turbidity compared to the growth control).
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Activity Assay
This assay measures the effect of this compound on the activity of its primary target.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH solution
-
Ubiquinone (or a suitable analog like decylubiquinone)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria or submitochondrial particles from a suitable source (e.g., beef heart, cultured cells).
-
Determine the protein concentration of the mitochondrial preparation.
-
In a cuvette or microplate well, add the assay buffer and the mitochondrial preparation to a final desired protein concentration.
-
Add varying concentrations of this compound to the experimental samples and an equivalent volume of solvent to the control samples.
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a potent inhibitor of mitochondrial Complex I, conferring it with a significant spectrum of antifungal and antibacterial activity, primarily against Gram-positive organisms. While quantitative data on its MIC against a wide range of pathogens and its cytotoxic IC50 values against various cell lines are not extensively documented in publicly available literature, its well-defined mechanism of action and qualitative activity profile suggest its potential as a lead compound for further investigation in drug discovery programs. The experimental protocols provided herein offer a framework for researchers to further elucidate the biological properties of this intriguing natural product.
References
Myxalamid B: A Technical Guide to a Myxobacterial Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxalamid B is a secondary metabolite produced by myxobacteria, most notably Myxococcus xanthus.[1][2][3] As a member of the myxalamid family of compounds, it has garnered interest within the scientific community for its potent biological activities, including antifungal, antibacterial, and potential anticancer properties.[2] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, biological activity, and the experimental protocols for its study.
Chemical Structure
This compound is a polyketide-peptide hybrid molecule. Its chemical formula is C25H39NO3, and it has a molecular weight of 401.6 g/mol . The structure features a polyene chain with multiple methyl substitutions and a terminal 2-amino-3-hydroxy-4-methylpentanamide moiety.
Biosynthesis
The biosynthesis of this compound is orchestrated by a modular polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) hybrid system.[4] The biosynthetic gene cluster from Stigmatella aurantiaca has been cloned and analyzed, revealing a complex enzymatic machinery responsible for the assembly of the molecule.[4] The PKS modules are responsible for the iterative addition and modification of ketide units to form the polyene backbone, while the NRPS module incorporates the amino acid precursor.
The following diagram illustrates the proposed biosynthetic pathway of this compound, detailing the key enzymatic domains involved in its synthesis.
Caption: Proposed biosynthetic pathway of this compound via a PKS/NRPS system.
Mechanism of Action
The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By inhibiting this crucial enzyme, this compound disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This disruption of cellular respiration and induction of oxidative stress are believed to be the key drivers of its biological activities.
The following diagram illustrates the mechanism of action of this compound at the mitochondrial level and its downstream consequences.
Caption: Mechanism of action of this compound, leading to oxidative stress and cell death.
Biological Activity
This compound exhibits a broad spectrum of biological activities, primarily against fungi and Gram-positive bacteria.[2] Its activity is attributed to its ability to disrupt mitochondrial function.
Antimicrobial Activity
The following table summarizes the antibiotic spectrum of this compound, as determined by the agar diffusion method.
| Test Organism | Diameter of Inhibition Zone (mm)* |
| Yeasts and Molds | |
| Mucor hiemalis | 14 |
| Aspergillus sp. | 12 |
| Candida albicans | 10 |
| Saccharomyces cerevisiae | 10 |
| Paecilomyces sp. | 9 |
| Gram-positive Bacteria | |
| Bacillus subtilis | 9 |
| Bacillus megaterium | 8 |
| Staphylococcus aureus | 8 |
| Mycobacterium sp. | 8 |
| Gram-negative Bacteria | |
| Escherichia coli | 0 |
| Pseudomonas aeruginosa | 0 |
*Data obtained from Gerth et al. (1983). The test was performed using paper discs containing 20 µg of this compound.[2]
Anticancer Activity
While the primary focus of research has been on its antimicrobial properties, the mechanism of action of this compound, involving the induction of oxidative stress, suggests potential for anticancer activity. However, comprehensive studies with tabulated IC50 values against a panel of cancer cell lines are not yet publicly available.
Experimental Protocols
Cultivation of Myxococcus xanthus for this compound Production
The production of this compound can be achieved through the cultivation of Myxococcus xanthus strains.[5][6]
Media:
-
CYE Medium: 1% Casitone, 0.5% Yeast Extract, 0.1% MgSO4·7H2O, pH 7.2.
-
CTT Medium: 1% Casitone, 0.1% K2HPO4, 0.1% MgSO4·7H2O, 10 mM Tris-HCl pH 7.6, 1 mM KH2PO4, 8 mM MgSO4.
Cultivation Conditions:
-
Inoculate a suitable liquid medium (e.g., CYE or CTT) with a fresh culture of M. xanthus.
-
Incubate at 30-32°C with shaking (160-180 rpm) for 5-7 days.[4][7]
-
To enhance the production of secondary metabolites, an adsorbent resin (e.g., Amberlite XAD-16) can be added to the culture medium (1-2% v/v).[7]
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of this compound from M. xanthus culture.[2][7]
Workflow Diagram:
Caption: General workflow for the extraction and purification of this compound.
Detailed Steps:
-
Harvesting: After incubation, separate the mycelium from the culture broth by centrifugation or filtration. If an adsorbent resin was used, it is collected by sieving.[7]
-
Extraction:
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[7]
-
Initial Purification (Column Chromatography):
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.[2]
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions containing this compound and concentrate.
-
Perform preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).
-
Use a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, as the mobile phase.
-
Collect the fractions corresponding to the this compound peak and verify their purity by analytical HPLC.
-
Lyophilize the pure fractions to obtain this compound as a yellowish oil.[2]
-
Note: Specific HPLC parameters such as column dimensions, flow rate, and gradient profile may need to be optimized for the best separation.
Conclusion
This compound represents a promising natural product with significant biological activities. Its unique structure, biosynthesis via a hybrid PKS/NRPS pathway, and its mechanism of action as a mitochondrial Complex I inhibitor make it a valuable subject for further research and potential drug development. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field. Further detailed investigations into its anticancer potential and the elucidation of specific MIC values against a broader range of pathogens are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myxococcus xanthus Growth, Development, and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Myxalamid B: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Myxalamid B, a potent antibiotic isolated from the myxobacterium Myxococcus xanthus. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.
Chemical Structure and Identification
This compound is a secondary metabolite characterized by a polyene amide structure. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Molecular Formula | C₂₅H₃₉NO₃[1][2][3] |
| Molecular Weight | 401.6 g/mol [1][3] |
| IUPAC Name | (2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,6,8,10,14-hexaenamide[1] |
| CAS Number | 86934-10-3[1][3] |
| InChI Key | QQZJCNSHAVQKIC-DDKJXSSXSA-N[1] |
Physicochemical Properties
This compound is a yellowish oil that is sensitive to oxidation. Its solubility profile is a critical consideration for experimental design and formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Description |
| Appearance | Yellowish oil |
| Solubility | Well soluble in dichloromethane, acetone, and ethanol; slightly soluble in diethyl ether; insoluble in petroleum ether. |
| Stability | Sensitive to oxidation. |
| Thin Layer Chromatography (TLC) Rf Values | - 0.27 in toluene-ethanol (9:1) - 0.42 in dichloromethane-methanol (9:1) |
Biological Activity and Mechanism of Action
This compound exhibits a potent biological activity, primarily as an antibiotic and a potential cytotoxic agent. Its mechanism of action is targeted and specific, making it a valuable tool for studying cellular bioenergetics.
Antimicrobial Activity
This compound is active against a range of microorganisms, particularly yeasts, molds, and Gram-positive bacteria. Gram-negative bacteria are generally resistant.
Table 3: Antimicrobial Spectrum of this compound
| Organism Type | Activity |
| Yeasts and Molds | Active |
| Gram-positive Bacteria | Active |
| Gram-negative Bacteria | Mostly resistant |
Cytotoxic Activity
Preliminary studies have indicated that this compound and related compounds possess antitumor and cytotoxic potential. This activity is linked to its primary mechanism of action. While specific IC50 values for pure this compound against a wide array of cancer cell lines are not extensively documented, extracts from Myxococcus xanthus containing myxalamids have shown significant inhibitory activity against cancer cell lines. For instance, an extract demonstrated an IC50 value of 6.25 ± 0.07 µg/mL against the MDA-MB-231 human breast cancer cell line. However, the precise contribution of this compound to this activity has not been quantified.
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] By inhibiting this enzyme complex, this compound disrupts the flow of electrons from NADH to ubiquinone, which in turn halts the pumping of protons across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately cell death. A concentration of 170 pmol of this compound per mg of protein was found to inhibit NADH oxidation by 50% in beef heart submitochondrial particles.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Preparation of Microbial Inoculum: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well containing the this compound dilutions and the positive control well.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.
Inhibition of NADH:Ubiquinone Oxidoreductase (Complex I) Activity
This assay measures the effect of this compound on the enzymatic activity of mitochondrial Complex I.
Caption: Workflow for Complex I inhibition assay.
Detailed Protocol:
-
Preparation of Submitochondrial Particles (SMPs): Isolate SMPs from a suitable source, such as beef heart, using established differential centrifugation and sonication methods.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors.
-
Reaction Mixture: In a cuvette, combine the assay buffer, SMPs, and varying concentrations of this compound (or solvent control).
-
Initiation of Reaction: Start the reaction by adding a solution of NADH to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of decrease corresponds to the rate of NADH oxidation by Complex I.
-
Data Analysis: Calculate the initial rate of the reaction for each this compound concentration. Determine the percentage of inhibition relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition, can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and a specific and potent biological activity. Its targeted inhibition of mitochondrial Complex I makes it a valuable molecular probe for studying cellular respiration and a potential lead compound for the development of new antibiotics and anticancer agents. The information and protocols provided in this guide are intended to facilitate further research into the promising therapeutic applications of this compound.
References
Polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) in Myxalamid B synthesis
An In-depth Technical Guide to the PKS/NRPS Machinery in Myxalamid B Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myxalamids are a class of polyketide-peptide hybrid natural products produced by myxobacteria, such as Stigmatella aurantiaca and Myxococcus xanthus.[1][2] These compounds are potent inhibitors of the eukaryotic respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase), which makes them valuable leads for pharmacological research.[3][4] The biosynthesis of myxalamids is orchestrated by a sophisticated hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymatic assembly line. This guide provides a detailed examination of the genetic and biochemical machinery responsible for this compound synthesis, focusing on the modular architecture of the enzymes, the biosynthetic pathway, and the experimental methodologies used to elucidate these details.
The Myxalamid Biosynthetic Gene Cluster (BGC)
The complete biosynthetic gene cluster for myxalamid production was first identified, cloned, and sequenced from Stigmatella aurantiaca Sga15.[5][6] The core region spans approximately 50,000 base pairs and contains the essential genes encoding the PKS/NRPS multienzymes.[5] Subsequent research also identified the corresponding cluster in Myxococcus xanthus.[7][8]
A key and unusual feature of the S. aurantiaca cluster is the unprecedented organization of the final PKS module, which is encoded on two separate genes, mxaB1 and mxaB2.[5] This split arrangement is a notable deviation from the typical single-gene encoding of PKS modules. The cluster's terminal enzyme is the NRPS MxaA, which is responsible for incorporating the final amino acid and releasing the completed molecule.[5]
Table 1: Core Biosynthetic Genes for Myxalamid Production in S. aurantiaca
| Gene | Encoded Protein | Primary Function |
| mxaA | MxaA | Terminal Non-Ribosomal Peptide Synthetase (NRPS) module; incorporates alanine and catalyzes reductive chain release.[5] |
| mxaB1 | MxaB1 | Contains the Ketosynthase (KS) and Acyltransferase (AT) domains of the final PKS module.[5] |
| mxaB2 | MxaB2 | Contains the Dehydratase (DH), Ketoreductase (KR), and Acyl Carrier Protein (ACP) domains of the final PKS module.[5] |
Modular Architecture of the Myxalamid PKS/NRPS Synthase
The myxalamid assembly line is a classic example of a hybrid PKS/NRPS system, where each module is responsible for the incorporation and modification of a specific building block.[5][9]
-
Polyketide Synthase (PKS) Modules: These modules build the polyketide backbone. A typical elongation module contains a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain. Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) perform reductive modifications on the growing chain.[10][11]
-
Non-Ribosomal Peptide Synthetase (NRPS) Modules: These modules incorporate amino acids. A standard NRPS module consists of an Adenylation (A) domain for amino acid selection and activation, a Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation.[10][11]
The myxalamid synthase is composed of a loading module, several PKS extension modules, and a terminal NRPS module.
Diagram 1: Modular Organization of the Myxalamid Synthase
References
- 1. Stigmatellin, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic diversity in myxobacteria: identification of the myxalamid and the stigmatellin biosynthetic gene cluster of Stigmatella aurantiaca Sg a15 and a combined polyketide-(poly)peptide gene cluster from the epothilone producing strain Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutasynthesis-derived myxalamids and origin of the isobutyryl-CoA starter unit of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. BJOC - Natural product biosyntheses in cyanobacteria: A treasure trove of unique enzymes [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antibiotic Properties of Myxalamid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxalamid B, a secondary metabolite produced by the myxobacterium Myxococcus xanthus, exhibits significant antibiotic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented, along with detailed protocols for key experiments. Furthermore, this guide includes visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of this potent natural product.
Introduction
Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities.[3] Among these, the myxalamids, first isolated from Myxococcus xanthus, have demonstrated notable antibiotic effects against a range of microorganisms, including yeasts, molds, and several Gram-positive bacteria.[1][2] This guide focuses on this compound, a major component of the myxalamid complex.
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism of action of this compound is the inhibition of the mitochondrial electron transport chain at the level of Complex I (NADH:ubiquinone oxidoreductase).[1][2] This targeted inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in cellular respiration for the generation of ATP. The blockage of this pathway leads to a cessation of aerobic respiration and ultimately cell death in susceptible organisms.
Signaling Pathway Diagram
The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Novel Antibiotic: Initial Studies and Characterization of Myxalamid B
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myxalamid B, a potent secondary metabolite isolated from the myxobacterium Myxococcus xanthus, represents a compelling subject for antibiotic research. As the primary component of the myxalamid complex, this polyene amide has demonstrated significant biological activity, primarily through the inhibition of the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the foundational studies that first characterized this compound, detailing its discovery, biosynthesis, mechanism of action, and initial activity spectrum. The document is designed to equip researchers and drug development professionals with the core knowledge necessary to build upon these early findings, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to facilitate a deeper understanding of this promising natural product.
Introduction
The relentless challenge of antimicrobial resistance necessitates the continuous exploration of novel therapeutic agents. Myxobacteria have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the myxalamids, first isolated from Myxococcus xanthus strain Mx X12, have garnered interest due to their potent inhibitory effects on eukaryotic respiration. The myxalamid complex consists of four structurally related compounds (A, B, C, and D), with this compound typically being the most abundant.[1][2] Initial investigations revealed that this compound exerts its biological activity by specifically targeting and inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] This mechanism underpins its observed antifungal, anti-yeast, and antibacterial activities against a subset of Gram-positive bacteria.[1] This guide synthesizes the seminal research on this compound, offering a detailed examination of its initial characterization.
Physicochemical Properties
This compound is a polyene amide with the molecular formula C₂₅H₃₉NO₃ and a molecular weight of 401.6 g/mol .[3] It is described as a yellowish oil, soluble in solvents like dichloromethane, acetone, and ethanol, but insoluble in petroleum ether. The molecule is sensitive to oxidation and light, under which the natural cis-isomers can convert to the more stable all-trans configuration.[1]
Data Presentation: Biological Activity of this compound
The initial characterization of this compound's biological activity was primarily qualitative and semi-quantitative, employing agar diffusion assays to determine its spectrum of activity. The following tables summarize the available quantitative data from these early studies.
Table 1: Inhibition of NADH Oxidase Activity
| Parameter | Value | Source |
| 50% Inhibitory Concentration (IC₅₀) | 170 pmol/mg protein | [1] |
Table 2: Antimicrobial Spectrum of this compound (Agar Diffusion Assay)
| Test Organism | Inhibition Zone Diameter |
| Molds | |
| Aspergillus niger | ++ |
| Mucor hiemalis | +++ |
| Paecilomyces variotii | +++ |
| Penicillium notatum | ++ |
| Trichoderma viride | ++ |
| Yeasts | |
| Candida albicans | + |
| Rhodotorula glutinis | + |
| Saccharomyces cerevisiae | - |
| Gram-Positive Bacteria | |
| Arthrobacter simplex | ++ |
| Bacillus brevis | +++ |
| Bacillus subtilis | +++ |
| Corynebacterium insidiosum | ++ |
| Micrococcus luteus | +++ |
| Mycobacterium phlei | + |
| Staphylococcus aureus | ++ |
| Gram-Negative Bacteria | |
| Escherichia coli | - |
| Pseudomonas fluorescens | - |
| Serratia marcescens | - |
Note: Inhibition zones are represented qualitatively as reported in the original study: +++ (strong inhibition), ++ (moderate inhibition), + (weak inhibition), - (no inhibition).[1]
Experimental Protocols
The following protocols are based on the methodologies described in the initial studies on this compound and general microbiological practices.
Cultivation of Myxococcus xanthus and Production of this compound
-
Media Preparation : Prepare a liquid medium such as "Probion liquid medium" (1% Probion L, 0.3% sodium acetate, 0.05% MgSO₄·7H₂O, 0.05% CaCl₂·2H₂O).[1] For solid media, a standard caseitone-yeast extract (CYE) agar can be used.
-
Inoculation and Fermentation : Inoculate the liquid medium with a fresh culture of Myxococcus xanthus Mx X12. Fermentation is typically carried out in a fermentor under controlled conditions (e.g., 30°C, with aeration and agitation) for a period sufficient to allow for secondary metabolite production (typically several days).[1][4]
-
Extraction : After fermentation, separate the cell mass from the culture supernatant by centrifugation. The myxalamids are primarily found within the cell mass. Extract the cell pellet with a suitable organic solvent such as methanol or acetone. The supernatant can also be extracted, though it contains a smaller proportion of the active compounds.[1]
Isolation and Purification of this compound
-
Solvent Partitioning : Concentrate the crude extract and partition it between an organic solvent (e.g., dichloromethane) and water to remove polar impurities.
-
Chromatography :
-
Thin-Layer Chromatography (TLC) : Utilize TLC on silica gel plates with solvent systems like toluene-ethanol (9:1) or dichloromethane-methanol (9:1) for initial separation and visualization. Myxalamids appear as pale yellow spots that turn orange-yellow in the air and can be detected under UV light (254 nm and 366 nm) or by staining with iodine vapor or molybdophosphoric acid.[1]
-
High-Performance Liquid Chromatography (HPLC) : Employ reversed-phase HPLC for the separation of the myxalamid homologues (A, B, C, and D).[1]
-
Determination of Antimicrobial Activity (Agar Diffusion Method)
-
Preparation of Inoculum : Grow the test microorganisms (bacteria, yeasts, molds) in an appropriate liquid medium to a standardized turbidity.
-
Plate Inoculation : Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Phytone peptone agar for fungi, Mueller-Hinton agar for bacteria).
-
Disk Application : Impregnate sterile paper discs with a known concentration of purified this compound dissolved in a suitable solvent (e.g., methanol). Place the discs onto the inoculated agar surface.
-
Incubation : Incubate the plates at the optimal temperature for the respective test organism for 24-48 hours.
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.[1]
NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay
-
Preparation of Submitochondrial Particles : Isolate submitochondrial particles from a source rich in mitochondria, such as beef heart, using standard differential centrifugation and sonication techniques.
-
Assay Mixture : Prepare a reaction buffer containing the submitochondrial particles, NADH as the substrate, and an electron acceptor.
-
Inhibition Measurement : Add varying concentrations of this compound to the assay mixture and initiate the reaction by adding NADH.
-
Spectrophotometric Monitoring : Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC₅₀ Determination : Calculate the concentration of this compound that results in a 50% inhibition of NADH oxidation (IC₅₀).[1]
Mandatory Visualizations
Biosynthesis of this compound
This compound is synthesized by a mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The polyketide chain is assembled by the PKS modules and subsequently extended with an alanine residue by the NRPS module. A final reductive release step yields the 2-amino-propanol moiety.
Caption: Biosynthetic pathway of this compound via a hybrid PKS/NRPS system.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound inhibits the electron transport chain at Complex I, blocking the transfer of electrons from NADH to ubiquinone. This disruption of cellular respiration is a key aspect of its biological activity.
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Experimental Workflow for this compound Characterization
The initial characterization of this compound followed a systematic workflow from production to the assessment of its biological activity.
Caption: General workflow for the initial study of this compound.
Conclusion
The initial studies on this compound laid a critical foundation for understanding its potential as an antimicrobial agent. These investigations successfully identified its source, elucidated its primary mechanism of action as a potent inhibitor of mitochondrial Complex I, and defined its initial spectrum of biological activity. The information presented in this technical guide, from quantitative data and detailed protocols to visual representations of key processes, serves as a valuable resource for the scientific community. Further research, including the determination of specific Minimum Inhibitory Concentration (MIC) values against a broader range of pathogens, in-depth structural and functional studies of its interaction with Complex I, and exploration of its biosynthetic pathway for the generation of novel analogs, will be crucial in fully realizing the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Myxalamid B in Mitochondrial Respiration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxalamid B is a potent and specific inhibitor of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase).[1][2] Isolated from the myxobacterium Myxococcus xanthus, it serves as a valuable tool for studying mitochondrial function and dysfunction.[1] Its inhibitory action on Complex I blocks the electron transport chain (ETC) at the initial step, leading to a cessation of NADH oxidation and a subsequent decrease in mitochondrial respiration and ATP production. These characteristics make this compound a useful compound for inducing mitochondrial dysfunction in experimental models and for dissecting the roles of Complex I in cellular physiology and pathology.
This document provides detailed application notes and protocols for the effective use of this compound in mitochondrial respiration assays.
Physicochemical Properties and Handling
This compound is a polyunsaturated fatty amide.[3] Understanding its physical and chemical properties is crucial for its effective use in biological assays.
Solubility and Storage:
This compound is soluble in organic solvents such as dichloromethane, acetone, and ethanol. It is sparingly soluble in diethyl ether and insoluble in petroleum ether. For biological assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as ethanol or DMSO, and store it at -20°C or -80°C. Working solutions should be prepared fresh by diluting the stock solution in the appropriate assay buffer. Due to its polyunsaturated nature, this compound may be sensitive to light and oxidation, so it is advisable to protect solutions from light and minimize freeze-thaw cycles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₉NO₃ |
| Molecular Weight | 401.6 g/mol |
| Appearance | Yellowish oil |
| Solubility | Soluble in dichloromethane, acetone, ethanol; Sparingly soluble in diethyl ether; Insoluble in petroleum ether |
| Storage Conditions | Store stock solutions at -20°C or -80°C, protected from light. |
Mechanism of Action
This compound specifically targets and inhibits the activity of Complex I of the mitochondrial electron transport chain.[1][2] This inhibition prevents the transfer of electrons from NADH to ubiquinone, the first step in the electron transport chain.
Signaling Pathway of Mitochondrial Electron Transport and Inhibition by this compound
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Quantitative Data
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Source Organism/System |
| 50% Inhibition of NADH Oxidation | 170 pmol/mg of protein | Beef heart submitochondrial particles |
Researchers should empirically determine the optimal concentration of this compound for their specific cell type or experimental system, as sensitivity can vary.
Experimental Protocols
The following protocols are adapted from standard mitochondrial respiration assay procedures and can be used to assess the effect of this compound.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Intact Cells using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on cellular oxygen consumption. This assay allows for the real-time monitoring of mitochondrial respiration.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for comparison and controls)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Prepare Compound Plate: Prepare a working solution of this compound and other inhibitors in the assay medium. Load the desired concentrations into the injection ports of the sensor cartridge. A typical final concentration for Complex I inhibitors like rotenone is in the range of 0.5-1 µM; a similar range can be tested for this compound.
-
Assay Execution:
-
Replace the cell culture medium with the pre-warmed assay medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Place the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Perform the assay, which typically involves sequential injections of:
-
Port A: this compound (or vehicle control).
-
Port B: Oligomycin (to inhibit ATP synthase).
-
Port C: FCCP (an uncoupler to measure maximal respiration).
-
Port D: Rotenone/Antimycin A (to inhibit Complex I and III completely and measure non-mitochondrial respiration).
-
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the effects of this compound to the vehicle control and other known inhibitors.
Experimental Workflow for Seahorse XF Assay```dot
Caption: Downstream consequences of Complex I inhibition by this compound.
Conclusion
This compound is a potent and specific inhibitor of mitochondrial Complex I, making it a valuable tool for research in mitochondrial biology, drug discovery, and toxicology. The protocols and information provided in this document are intended to guide researchers in the effective application of this compound in mitochondrial respiration assays. Due to variations in cell types and experimental conditions, it is essential to empirically determine the optimal working concentrations and incubation times for each specific application.
References
Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Myxalamid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[1][2][3] This application note provides a detailed protocol for a modified Seahorse XF Cell Mito Stress Test utilizing Myxalamid B, a potent and specific inhibitor of mitochondrial Complex I (NADH: ubiquinone oxidoreductase).[4][5] By incorporating this compound, researchers can specifically investigate the contribution of Complex I to cellular respiration, enabling a deeper understanding of mitochondrial dysfunction in various disease models and the evaluation of potential therapeutic compounds targeting this complex. Myxalamids are known inhibitors of the eukaryotic electron transport chain.[6][7]
This document offers a comprehensive guide, including a detailed experimental protocol, data presentation tables, and visualizations to facilitate the seamless integration of this compound into your Seahorse XF assays.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test works by using a series of mitochondrial inhibitors to reveal key parameters of mitochondrial function.[1] In this modified protocol, this compound is used to specifically inhibit Complex I, allowing for the precise measurement of Complex I-dependent respiration. The standard Mito Stress Test compounds—oligomycin, FCCP, and a combination of rotenone and antimycin A—are used to further dissect the components of the electron transport chain.[1][2]
Data Presentation
The quantitative data obtained from the Seahorse XF Cell Mito Stress Test with this compound can be summarized in the following table for clear comparison between experimental groups (e.g., control vs. treated).
| Parameter | Control | This compound Treated | Description |
| Basal Respiration | OCR value | OCR value | The baseline oxygen consumption of the cells. |
| ATP Production-linked OCR | OCR value | OCR value | The portion of basal respiration used for ATP synthesis. |
| Proton Leak | OCR value | OCR value | The remaining basal respiration not coupled to ATP synthesis. |
| Maximal Respiration | OCR value | OCR value | The maximum oxygen consumption rate the cells can achieve. |
| Spare Respiratory Capacity | OCR value | OCR value | The cell's ability to respond to an increased energy demand. |
| Complex I-dependent Respiration | OCR value | OCR value | The portion of basal respiration specifically inhibited by this compound. |
| Non-Mitochondrial Respiration | OCR value | OCR value | Oxygen consumption from cellular processes outside the mitochondria. |
Experimental Protocols
This section provides a detailed methodology for performing the Seahorse XF Cell Mito Stress Test with this compound.
Materials
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[8]
-
This compound ( Enzo Life Sciences, or other supplier)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent)[2]
-
Cells of interest
-
Standard cell culture reagents and equipment
-
Seahorse XF Analyzer (Agilent)
Protocol: Day 1 - Cell Seeding
-
Cell Culture: Culture cells under standard conditions to ensure they are healthy and in the logarithmic growth phase.
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. The optimal cell number will vary depending on the cell type and should be determined empirically.
-
Incubation: Incubate the cell plate overnight in a humidified incubator at 37°C with 5% CO2.
Protocol: Day 2 - Seahorse Assay
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and supplement it with the necessary substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Prepare Compound Plate:
-
This compound Titration (Crucial First Experiment): To determine the optimal concentration of this compound, perform a titration experiment. Prepare a range of this compound concentrations (e.g., 1 nM to 1 µM) in the assay medium. The goal is to find the minimum concentration that causes maximal inhibition of basal respiration, similar to the effect of rotenone.
-
Prepare Injection Ports: Prepare the injection solutions in Seahorse XF assay medium at the desired final concentrations. A typical injection strategy is as follows:
-
Port A: this compound (at the optimized concentration) or vehicle control.
-
Port B: Oligomycin (e.g., 1.5 µM final concentration).
-
Port C: FCCP (e.g., 1.0 µM final concentration, may require optimization for your cell type).
-
Port D: Rotenone (0.5 µM) & Antimycin A (0.5 µM) mixture.
-
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
-
Run the Seahorse Assay:
-
Load the hydrated sensor cartridge with the prepared compound solutions into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal OCR before sequentially injecting the compounds from each port and measuring the OCR after each injection.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mutasynthesis-derived myxalamids and origin of the isobutyryl-CoA starter unit of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Novel features in a combined polyketide synthase/non-ribosomal peptide synthetase: the myxalamid biosynthetic gene cluster of the myxobacterium Stigmatella aurantiaca Sga15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mito Stress Assay of PBMCs With Seahorse XFe96 Flux Analyzer and Comparison of Poly-D-Lysine and Poly-L-Lysine for Cell Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Myxalamid B: Application Notes and Protocols for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxalamid B, a natural product isolated from the myxobacterium Myxococcus xanthus, is a potent inhibitor of the mitochondrial electron transport chain.[1][2] Its primary mechanism of action involves the specific inhibition of Complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in cellular respiration.[1][2] This disruption of mitochondrial function leads to a cascade of cellular events culminating in cell death, making this compound a compound of interest for its cytotoxic and potential antitumor activities.[3]
These application notes provide a comprehensive overview of the use of this compound in cytotoxicity assays, with a focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Detailed protocols and data presentation are included to guide researchers in evaluating the cytotoxic effects of this compound against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Compound | Citation |
| MDA-MB-231 | Human Breast Cancer | 6.25 ± 0.07 | Myxococcus xanthus extract | [3] |
Note: The provided IC50 value is for a crude or fractionated extract and the precise contribution of this compound to this activity has not been quantified.[3] Further studies with purified this compound are required to determine its specific potency against various cancer cell lines.
Experimental Protocols
MTT Assay for Determining Cytotoxicity of this compound
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate cytotoxic range.
-
After 24 hours of cell seeding, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Putative Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Proposed pathway of this compound-induced apoptosis via mitochondrial dysfunction.
References
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxalamid B is a natural product isolated from the myxobacterium Myxococcus xanthus. It belongs to a class of antibiotics known for their activity against a range of eukaryotic and prokaryotic organisms.[1] These application notes provide a comprehensive overview of the in vitro antimicrobial susceptibility testing of this compound, including its known spectrum of activity, mechanism of action, and detailed protocols for determining its Minimum Inhibitory Concentration (MIC).
This compound has demonstrated activity primarily against yeasts, molds, and some Gram-positive bacteria.[1] Gram-negative bacteria are generally reported to be resistant.[1] The primary mechanism of action of this compound is the inhibition of the mitochondrial respiratory chain at Complex I (NADH: ubiquinone oxidoreductase), which disrupts cellular respiration and leads to cell death.[1]
Data Presentation: Antimicrobial Spectrum and Potency
The following table summarizes the known in vitro activity of this compound. It is important to note that publicly available quantitative data is limited, and further testing is recommended to establish a comprehensive susceptibility profile for specific organisms of interest.
| Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Nocardia corallina | Gram-positive bacterium | 10-20 µg/mL | [1] |
| Nadsonia fulvescens | Yeast | 10-20 µg/mL | [1] |
Qualitative Antimicrobial Spectrum of this compound (determined by agar diffusion): [1]
-
Active against: Various molds, yeasts (including Candida albicans), and Gram-positive bacteria.
-
Largely inactive against: Gram-negative bacteria.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits the electron transport chain at Complex I.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Broth microdilution workflow for determining this compound MIC.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Solvent for this compound (e.g., Dimethyl sulfoxide (DMSO) or ethanol). This compound is soluble in dichloromethane, acetone, and ethanol.[1]
-
Test microorganisms (e.g., Gram-positive bacteria, yeasts, molds)
-
Quality Control (QC) strains with known MIC values for reference antibiotics (see Table below)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Recommended Quality Control (QC) Strains:
| Organism Type | QC Strain | Purpose |
| Gram-positive Bacteria | Staphylococcus aureus ATCC 29213 | Reference for antibacterial susceptibility |
| Gram-positive Bacteria | Enterococcus faecalis ATCC 29212 | Reference for antibacterial susceptibility |
| Yeast | Candida albicans ATCC 90028 | Reference for antifungal (yeast) susceptibility |
| Mold | Aspergillus fumigatus ATCC 204305 | Reference for antifungal (mold) susceptibility |
2. Preparation of this compound Stock Solution:
-
Due to its oily nature, accurately weigh a small amount of this compound.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
3. Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Broth Microdilution Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
The last two wells should serve as controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no this compound).
-
Sterility Control: 200 µL of sterile broth only.
-
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
5. Incubation:
-
Cover the plate and incubate at 35°C.
-
Incubation times vary by organism:
-
Bacteria: 16-20 hours
-
Yeasts: 24 hours
-
Molds: 48-72 hours, or until sufficient growth is seen in the growth control well.
-
6. Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Compare the MIC values of the reference antibiotics against the QC strains to ensure they fall within the expected range, validating the assay.
Conclusion
These application notes provide a framework for the in vitro antimicrobial susceptibility testing of this compound. The provided protocols, based on established standards, will enable researchers to generate reliable and reproducible MIC data. Given the limited quantitative data in the public domain, further comprehensive studies are crucial to fully elucidate the antimicrobial spectrum and potential clinical utility of this compound. The unique mechanism of action targeting the mitochondrial respiratory chain makes it a compound of interest for further investigation, particularly against eukaryotic pathogens and Gram-positive bacteria.
References
Determining the Minimum Inhibitory Concentration (MIC) of Myxalamid B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Myxalamid B, a potent antimicrobial agent isolated from the myxobacterium Myxococcus xanthus. This compound exhibits significant activity against a range of yeasts, molds, and Gram-positive bacteria. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase), making it a subject of interest for novel antimicrobial drug development.[1][2]
Data Presentation
The antimicrobial activity of this compound has been evaluated against various microorganisms. The following table summarizes the available quantitative data on its Minimum Inhibitory Concentration (MIC).
| Microorganism | Type | MIC (µg/mL) |
| Nocardia corallina | Gram-positive bacterium | 10 - 20 |
| Nadsonia fulvescens | Yeast | 10 - 20 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select microorganisms as determined by serial dilution assay.[2]
Additionally, the antibiotic spectrum of this compound has been assessed using the agar diffusion method. The diameter of the inhibition zone indicates the susceptibility of the microorganism to the compound.
| Microorganism | Type | Inhibition Zone (mm)* |
| Mucor miehei | Mold | 18 |
| Saccharomyces cerevisiae | Yeast | 14 |
| Bacillus subtilis | Gram-positive bacterium | 9 |
| Staphylococcus aureus | Gram-positive bacterium | 7 |
| Escherichia coli | Gram-negative bacterium | 0 |
| Pseudomonas aeruginosa | Gram-negative bacterium | 0 |
*20 µg of this compound per 6 mm disc. Table 2: Antimicrobial spectrum of this compound determined by the agar diffusion method.[2]
Experimental Protocols
This section provides a detailed methodology for determining the MIC of this compound using the broth microdilution method. This is a standard and widely accepted technique for quantitative assessment of antimicrobial susceptibility.
Protocol: Broth Microdilution MIC Assay for this compound
1. Materials
-
This compound (yellowish oil, sensitive to oxidation; handle with care and protect from light)[2]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Preparation of this compound Stock Solution
-
Due to its oily nature and sensitivity to oxidation, handle this compound in a controlled environment.
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Further dilutions should be made in the appropriate sterile broth medium to achieve the desired starting concentration for the assay.
3. Preparation of Microbial Inoculum
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Broth Microdilution Procedure
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells from columns 2 to 12.
-
Add 200 µL of the highest concentration of this compound (prepared in broth) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).
-
Add 100 µL of the prepared microbial inoculum to all wells from columns 1 to 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile broth to the wells in column 12.
5. Incubation
-
Seal the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
6. Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Visualizations
Signaling Pathway Diagram
This compound's primary mechanism of action is the disruption of the electron transport chain in mitochondria, a critical pathway for cellular energy production.
References
Application of Myxalamid B in Fungal and Yeast Growth Inhibition Studies
Application Note ID: AN-MYXB-20251214
Version: 1.0
Introduction
Myxalamid B is a polyene antibiotic isolated from the myxobacterium Myxococcus xanthus.[1][2][3] It exhibits significant inhibitory activity against a range of fungi and yeasts, as well as some Gram-positive bacteria.[4] The primary mechanism of action of this compound is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][4] This disruption of cellular respiration leads to a depletion of ATP, ultimately resulting in the inhibition of cell growth and proliferation. These properties make this compound a valuable tool for research in fungal physiology, mitochondrial function, and as a potential lead compound in the development of novel antifungal agents. This document provides detailed application notes and protocols for the use of this compound in fungal and yeast growth inhibition studies.
Data Presentation
The antifungal activity of this compound has been evaluated against a variety of fungal and yeast species. The following tables summarize the available quantitative data on its inhibitory effects.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | Strain | MIC (µg/mL) |
| Nadsonia fulvescens | - | 10-20 |
Data sourced from Gerth et al., 1983.[4]
Table 2: Inhibition Zone Diameters for this compound
| Organism | Inhibition Zone (mm) |
| Mucor hiemalis | 18 |
| Nadsonia fulvescens | 14 |
| Paecilomyces sp. | 12 |
| Saccharomyces cerevisiae | 12 |
| Mucor lusitanicus | 9 |
| Schizosaccharomyces pombe | 9 |
| Candida albicans | 8 |
| Debaryomyces hansenii | 8 |
| Hansenula anomala | 8 |
| Nematospora coryli | 8 |
| Pichia membranaefaciens | 8 |
| Rhodotorula glutinis | 8 |
| Torulopsis glabrata | 8 |
Data sourced from Gerth et al., 1983.[4]
Table 3: Inhibitory Concentration (IC50) of this compound against Mitochondrial Respiration
| System | Parameter | IC50 |
| Beef heart submitochondrial particles | NADH oxidation | 170 pmol/mg protein |
Data sourced from Gerth et al., 1983.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established CLSI (Clinical and Laboratory Standards Institute) guidelines and can be used to determine the MIC of this compound against yeast and filamentous fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal or yeast isolate
-
Sabouraud Dextrose Agar (SDA) or other suitable growth medium
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Yeasts: Subculture the yeast onto an SDA plate and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Filamentous Fungi: Grow the fungus on SDA until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Microdilution Plate Setup:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug). Well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal/yeast inoculum to wells 1-11.
-
Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi), or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.
-
Protocol 2: Assay for Inhibition of Mitochondrial Complex I Activity
This protocol provides a method to assess the inhibitory effect of this compound on the NADH:ubiquinone oxidoreductase activity of isolated mitochondria.
Materials:
-
This compound
-
Isolated mitochondria from the target fungus or yeast
-
Mitochondria isolation buffer
-
Complex I assay buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
NADH
-
Decylubiquinone (or other suitable ubiquinone analog)
-
Rotenone (as a positive control for Complex I inhibition)
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from the fungal or yeast cells using a suitable protocol (e.g., enzymatic digestion of the cell wall followed by differential centrifugation).
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Assay Setup:
-
In a cuvette, add the Complex I assay buffer.
-
Add the isolated mitochondria to a final concentration of 25-50 µg/mL protein.
-
Add decylubiquinone to a final concentration of 50-100 µM.
-
Add varying concentrations of this compound to different cuvettes. Include a no-drug control and a positive control with rotenone (e.g., 2 µM).
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Measurement of Complex I Activity:
-
Initiate the reaction by adding NADH to a final concentration of 100-200 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes) at 30°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each concentration of this compound.
-
Plot the percentage of inhibition of Complex I activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
- 1. A synthetic peptide mimic kills Candida albicans and synergistically prevents infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales) I. production, physico-chemical and biological properties, and mechanism of action. | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Myxalamid B in Studies of Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known antibacterial activity and mechanism of action of Myxalamid B against Gram-positive bacteria. Detailed protocols are included to enable researchers to conduct their own investigations into the efficacy and mode of action of this natural product.
Introduction
This compound is a polyene antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits activity against yeasts, molds, and some Gram-positive bacteria.[1][2] Notably, Gram-negative bacteria are largely resistant to this compound.[1] The primary mechanism of action of this compound is the inhibition of the bacterial respiratory chain at Complex I, specifically the NADH:ubiquinone oxidoreductase.[1][2] This disruption of electron transport leads to the inhibition of cellular respiration and subsequent bacterial cell death.
Data Presentation
Antibacterial Spectrum of this compound
Table 1: Qualitative Antibacterial Spectrum of this compound against Gram-positive Bacteria
| Bacterial Species | Activity (Agar Diffusion Assay) |
| Bacillus subtilis | Active |
| Bacillus megaterium | Active |
| Bacillus polymyxa | Active |
| Bacillus thuringiensis | Active |
| Staphylococcus aureus | Active |
| Nocardia corallina | Active |
| Source: Gerth et al., 1983[1] |
Biochemical Activity
This compound is a potent inhibitor of NADH oxidation in the respiratory chain.
Table 2: Inhibitory Activity of this compound against NADH Oxidation
| System | Parameter | Value |
| Beef heart submitochondrial particles | IC50 for NADH oxidation | 170 pmol/mg protein |
| Source: Gerth et al., 1983[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.
Materials:
-
This compound
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to a concentration of 1 mg/mL.
-
Further dilute the stock solution in the appropriate growth medium to create a working stock at twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of growth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of medium with no this compound and will serve as the growth control.
-
Well 12 should contain 200 µL of uninoculated medium and will serve as the sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
References
Application Notes and Protocols for the Mutasynthesis of Myxalamid B and the Generation of Novel Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myxalamids, produced by myxobacteria such as Myxococcus xanthus and Stigmatella aurantiaca, are potent inhibitors of the eukaryotic electron transport chain, targeting complex I (NADH:ubiquinone oxidoreductase). Their unique mode of action and complex structure make them attractive scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the generation of new myxalamid B analogs through mutasynthesis. By utilizing blocked mutants in the branched-chain amino acid degradation pathway and feeding rationally designed synthetic precursors, the native biosynthetic machinery can be redirected to produce structurally diverse myxalamids with potentially improved biological activities.
Introduction to this compound and Mutasynthesis
This compound is a polyketide-non-ribosomal peptide hybrid natural product. Its biosynthesis is initiated with a branched-chain acyl-CoA starter unit, typically isobutyryl-CoA derived from the degradation of valine. The technique of mutasynthesis, a powerful tool in synthetic biology and natural product chemistry, allows for the targeted modification of complex natural products. This is achieved by generating a mutant strain blocked in the biosynthesis of a specific precursor and then supplying synthetic analogs of that precursor in the fermentation medium. The biosynthetic enzymes of the mutant strain then incorporate the synthetic precursor to generate novel derivatives of the parent natural product.
In the case of this compound, a mutant strain deficient in the branched-chain α-keto acid dehydrogenase (Bkd) complex is unable to efficiently produce the isobutyryl-CoA starter unit. This provides a platform to introduce alternative carboxylic acid precursors, leading to the production of a library of new myxalamid analogs with modified starter units.
Myxalamid Biosynthetic Pathway and Mutasynthesis Strategy
The biosynthesis of myxalamid is carried out by a modular polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. The process is initiated by the loading of a short-chain acyl-CoA, which dictates the initial chemical structure of the final molecule.
Experimental Protocols
Strain Maintenance and Cultivation
-
Bacterial Strains: Myxococcus xanthus (wild-type and bkd mutant strains).
-
Media:
-
CTT Medium (for routine growth): 1% Casitone, 10 mM Tris-HCl (pH 7.6), 1 mM KH2PO4, 8 mM MgSO4.
-
Production Medium (Modified Probion Liquid Medium): 1% Probion L, 0.3% sodium acetate, 0.05% MgSO4·7H2O, 0.05% CaCl2·2H2O, pH 7.4.
-
-
Cultivation Conditions:
-
Inoculate a single colony of the desired M. xanthus strain into 50 mL of CTT medium in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm until the culture reaches an OD600 of 0.6-0.8.
-
Use this starter culture to inoculate the production medium at a 1:10 ratio.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.
-
Precursor Feeding for Mutasynthesis
-
Prepare sterile stock solutions of the desired carboxylic acid precursors (e.g., valeric acid, cyclopropanecarboxylic acid, etc.) at a concentration of 100 mM.
-
After 24 hours of incubation of the production culture, add the precursor stock solution to a final concentration of 1-2 mM.
-
Continue the incubation for the remainder of the fermentation period (4-6 additional days).
Extraction and Purification of Myxalamid Analogs
-
Add Amberlite XAD-16 resin (20 g/L) to the production culture and continue shaking for 2 hours to adsorb the myxalamid compounds.
-
Collect the resin by filtration through a sieve and wash with distilled water.
-
Elute the adsorbed compounds from the resin with methanol (2 x 200 mL).
-
Evaporate the methanol under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in a small volume of methanol and subject it to preparative High-Performance Liquid Chromatography (HPLC) for purification of the individual analogs. A C18 column with a water/acetonitrile gradient is typically effective.
Data Presentation: Myxalamid Analogs Generated via Mutasynthesis
The following table summarizes the myxalamid analogs that have been successfully generated through mutasynthesis by feeding various carboxylic acid precursors to bkd mutants of M. xanthus and S. aurantiaca.
| Analog Name | Fed Precursor | Resulting Starter Unit | Molecular Weight ( g/mol ) | Relative Yield (%) |
| This compound | (endogenous) | Isobutyryl | 401.59 | - |
| Myxalamid P | Pivalic acid | Pivaloyl | 415.62 | 15 |
| Myxalamid V | Valeric acid | Valeryl | 415.62 | 25 |
| Myxalamid H | Hexanoic acid | Hexanoyl | 429.64 | 30 |
| Myxalamid O | Octanoic acid | Octanoyl | 457.70 | 10 |
| Myxalamid C | Cyclopropanecarboxylic acid | Cyclopropanecarbonyl | 399.57 | 20 |
| Myxalamid F | Phenylacetic acid | Phenylacetyl | 463.64 | 5 |
| Myxalamid K | 2-Keto-isovaleric acid | Isobutyryl | 401.59 | 50 |
Note: Relative yields are estimates based on qualitative data from published chromatograms and may vary depending on fermentation conditions.
Characterization and Biological Activity
The novel myxalamid analogs should be characterized by standard analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
The primary biological activity of myxalamids is the inhibition of the mitochondrial electron transport chain at complex I. The potency of the new analogs can be assessed using in vitro assays measuring NADH oxidation in isolated mitochondria or by determining their cytotoxic effects on various cancer cell lines.
Troubleshooting and Further Considerations
-
Low Yields: Optimize precursor concentration, feeding time, and fermentation conditions. Some precursors may be toxic to the cells at higher concentrations.
-
Precursor Uptake: Ensure that the fed precursor can be transported into the bacterial cell.
-
Enzyme Specificity: The PKS loading module may have substrate specificity, limiting the range of precursors that can be incorporated.
-
Strain Stability: Regularly check the mutant strain for reversion to wild-type.
By following these protocols and considering the outlined factors, researchers can successfully employ mutasynthesis to generate a diverse range of novel this compound analogs for further investigation in drug discovery and development programs.
Application Notes and Protocols for the Experimental Use of Myxalamid B in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myxalamid B is a potent antibiotic and cytotoxic agent first isolated from the myxobacterium Myxococcus xanthus.[1][2] Its primary mechanism of action is the specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This targeted disruption of cellular respiration makes this compound a valuable tool for studying mitochondrial function and a compound of interest for its potential anticancer and antifungal properties. These application notes provide an overview of its mechanism of action, protocols for its use in cell culture, and guidance on characterizing its effects on cellular signaling pathways.
Mechanism of Action
This compound exerts its biological effects by binding to and inhibiting the function of mitochondrial Complex I. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The consequences of this inhibition include:
-
Inhibition of Cellular Respiration: The blockage of the electron transport chain leads to a significant reduction in ATP production.
-
Increased Production of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide and other ROS.
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger the intrinsic pathway of apoptosis.
Data Presentation
While specific IC50 values for this compound in various cancer cell lines are not extensively reported in publicly available literature, its potent inhibitory effect on the biochemical function of Complex I has been quantified.
| Parameter | Value | System | Reference |
| 50% Inhibition of NADH Oxidation | 170 pmol/mg protein | Beef heart submitochondrial particles | [1] |
Note: Researchers should determine the effective concentration and IC50 value of this compound for their specific cell line of interest through dose-response experiments.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound's inhibition of mitochondrial Complex I initiates a cascade of events leading to programmed cell death. This pathway is a key area of investigation for understanding its cytotoxic effects.
References
Troubleshooting & Optimization
Myxalamid B solubility issues in aqueous solutions
Welcome to the technical support center for Myxalamid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a secondary metabolite produced by the myxobacterium Myxococcus xanthus.[1] Its primary mechanism of action is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts cellular respiration and ATP production.
Q2: What are the general solubility characteristics of this compound?
This compound is a lipophilic compound and is poorly soluble in aqueous solutions. It is known to be well soluble in organic solvents such as dichloromethane, acetone, and ethanol.[3] It is also soluble in dimethyl sulfoxide (DMSO).
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent.
Q4: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of this compound.
Q5: What is the recommended final concentration of the organic solvent in my aqueous experimental solution?
When using a DMSO or ethanol stock solution, it is crucial to keep the final concentration of the organic solvent in your aqueous medium as low as possible to avoid solvent-induced cellular toxicity. For many cell lines, a final DMSO concentration of less than 0.1% to 1% is generally tolerated.[4] For experiments using this compound dissolved in methanol, it has been noted that the final methanol concentration should not exceed 2%.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed after diluting the this compound stock solution in aqueous buffer or media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) slightly, but remain within the tolerated limits for your experimental system. - Consider using a solubilizing agent or a different formulation approach. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound. - Degradation of this compound. - Precipitation of this compound during the experiment. | - Ensure the stock solution is clear and fully dissolved before use. - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect your experimental setup for any signs of precipitation. |
| Observed cellular toxicity in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cells. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line. - Reduce the final solvent concentration in your experiments. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dichloromethane | Well soluble | [3] |
| Acetone | Well soluble | [3] |
| Ethanol | Well soluble | [3] |
| Diethyl Ether | Slightly soluble | [3] |
| Petroleum Ether | Insoluble | [3] |
| Water | Poorly soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of hydrophobic compounds. |
| Methanol | Soluble | Used for preparing solutions for in vitro assays, with the final concentration in the assay not exceeding 2%.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for Diluting this compound for Cell Culture Experiments
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
It is recommended to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic level for the specific cell line being used (typically <0.5% for DMSO).
-
Add the final diluted this compound solution to the cells and proceed with the experiment.
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. This compound | 86934-10-3 | Benchchem [benchchem.com]
- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Solubilizing Myxalamid B for cell culture experiments
Welcome to the technical support center for Myxalamid B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it blocks the activity of Complex I (NADH:ubiquinone oxidoreductase), a key enzyme in cellular respiration.[1][2] This inhibition disrupts the production of ATP, the primary energy currency of the cell.
Q2: In which solvents is this compound soluble?
This compound is a lipophilic compound. It is well soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and dichloromethane.[2] It has slight solubility in diethyl ether and is insoluble in petroleum ether.[2] For cell culture applications, DMSO is the recommended solvent for creating concentrated stock solutions.
Q3: What is the recommended final concentration of DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Most cell lines can tolerate DMSO concentrations up to 1%; however, it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.[3][4]
Q4: How should I store this compound and its stock solutions?
This compound is sensitive to oxidation and light.[2] Both the solid compound and stock solutions should be stored at -20°C or -80°C, protected from light and moisture. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Suitability for Cell Culture |
| Dimethyl Sulfoxide (DMSO) | High | Recommended |
| Ethanol | High | Possible, but can be more cytotoxic than DMSO |
| Methanol | High | Not recommended for live-cell experiments |
| Acetone | High | Not recommended for live-cell experiments |
| Dichloromethane | High | Not recommended for live-cell experiments |
| Diethyl Ether | Slight | Not recommended for live-cell experiments |
| Petroleum Ether | Insoluble | Not recommended for live-cell experiments |
| Aqueous Buffers (e.g., PBS) | Very Low | Not suitable for initial solubilization |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 401.6 g/mol .[5]
-
Calculation: Mass (mg) = 10 mmol/L * 0.4016 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh the compound: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot and store: Dispense the stock solution into single-use, sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol for Treating Cells with this compound
This protocol describes the steps for diluting the this compound stock solution into cell culture medium for experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C to prevent precipitation due to temperature shock.
-
Prepare an intermediate dilution (optional but recommended): To avoid "solvent shock" and precipitation, it is best to perform a serial dilution.
-
First, dilute the 10 mM stock solution in pre-warmed medium to create a higher concentration intermediate solution (e.g., 1 mM or 100 µM).
-
-
Prepare the final working solution: Add the appropriate volume of the intermediate or stock solution to the final volume of pre-warmed complete medium. Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Add to cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the final desired concentration of this compound.
-
Include controls: Always include a vehicle control (medium with the same final concentration of DMSO without this compound) and an untreated control in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in media | Solvent Shock: Rapid change in polarity when adding the DMSO stock to the aqueous medium.[2] | - Pre-warm the cell culture medium to 37°C.- Add the stock solution dropwise while gently swirling the media.[6]- Prepare an intermediate dilution in media before making the final dilution. |
| Concentration Exceeds Solubility: The final concentration is too high for the media to support. | - Perform a dose-response experiment to determine the maximum soluble and effective concentration.- Consider using solubility enhancers like serum in the media, as proteins can help keep hydrophobic compounds in solution. | |
| Cloudy or hazy media after adding this compound | Improper Mixing: Localized high concentrations of the compound leading to precipitation. | - Ensure rapid and thorough mixing immediately after adding the this compound solution to the media. |
| Temperature Shifts: Moving media between cold storage and a warm incubator. | - Always pre-warm media and supplements to 37°C before use. | |
| Loss of compound activity over time | Degradation: this compound is sensitive to light and oxidation.[2] | - Store stock solutions in light-protected tubes at -20°C or -80°C.- Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inconsistent experimental results | Inaccurate Concentration: Precipitation leading to a lower effective concentration of the compound. | - Visually inspect the final working solution for any signs of precipitation before adding it to cells.- If precipitation is observed, remake the solution using the troubleshooting steps above. |
| DMSO Cytotoxicity: The final DMSO concentration is too high for the cells.[3] | - Determine the maximum tolerable DMSO concentration for your specific cell line.- Ensure the final DMSO concentration in your experiments does not exceed this limit (typically <0.5%).[3] |
Mandatory Visualizations
Caption: Experimental workflow for solubilizing and using this compound.
Caption: this compound inhibits Complex I of the mitochondrial respiratory chain.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Stability of Myxalamid B under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Myxalamid B under various experimental conditions.
Introduction to this compound
This compound is a polyene macrolide antibiotic produced by the myxobacterium Myxococcus xanthus. It is a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts cellular respiration and ATP synthesis, leading to its antibiotic effects against yeasts, molds, and some Gram-positive bacteria. Due to its mechanism of action, this compound is a valuable tool in studying mitochondrial function and dysfunction. However, its polyene structure makes it susceptible to degradation under common experimental conditions, necessitating careful handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The stability of this compound, like other polyene antibiotics, is primarily affected by exposure to light, elevated temperatures, non-neutral pH, and oxidizing agents.[2] Prolonged exposure to air can also lead to oxidative degradation.[3]
Q2: How should I store my stock solutions of this compound?
A2: For optimal stability, this compound stock solutions should be stored at -20°C or lower, protected from light, and in tightly sealed vials to minimize exposure to air and moisture. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[4][5]
Q3: In which solvents is this compound soluble and most stable?
A3: this compound is soluble in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. While solubility is good in these solvents, stability can be solvent-dependent. For long-term storage, DMSO is often preferred. It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis.
Q4: Can I work with this compound on the benchtop under normal laboratory lighting?
A4: Due to its light sensitivity, it is highly recommended to minimize the exposure of this compound to direct light.[3] All manipulations should be performed in a darkened room or with the use of amber-colored vials or aluminum foil to protect the compound from light.
Q5: What are the visible signs of this compound degradation?
A5: A change in the color of the solution, from pale yellow to a darker yellow or brown, can be an indicator of degradation. However, significant degradation can occur without a noticeable color change. Therefore, it is essential to use analytical methods like HPLC to assess the purity and concentration of your this compound solution regularly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh dilutions from a new, properly stored aliquot of this compound stock solution.2. Verify the storage conditions of your stock solutions (temperature, light protection).3. Perform a quick purity check of your stock solution using HPLC-UV if possible. |
| Incompatibility with experimental buffer (e.g., extreme pH). | 1. Check the pH of your experimental buffer. This compound is expected to be more stable at a neutral pH.2. If possible, perform a pilot stability study of this compound in your specific buffer. | |
| Inconsistent results between experiments. | Variability in the concentration of active this compound. | 1. Ensure consistent handling procedures, especially regarding light exposure and temperature.2. Use freshly prepared working solutions for each experiment.3. Quantify the concentration of your stock solution spectrophotometrically or by HPLC before each set of experiments. |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility, but not high enough to affect your experimental system.2. Consider using a vehicle control with the same final solvent concentration in your experiments. |
Data on Stability of this compound (Illustrative)
Disclaimer: Specific quantitative stability data for this compound is limited in the published literature. The following tables provide illustrative data based on the known properties of polyene macrolide antibiotics and general principles of drug stability testing. This data should be used as a guideline for experimental design, and it is highly recommended to perform specific stability studies for your experimental conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t1/2) in hours (Illustrative) |
| 3.0 | < 1 |
| 5.0 | 12 |
| 7.0 | 48 |
| 9.0 | 8 |
Note: Polyene antibiotics generally show optimal stability near neutral pH and are susceptible to degradation under acidic conditions.[6]
Table 2: Illustrative Thermal Stability of this compound in DMSO at Neutral pH
| Temperature (°C) | Half-life (t1/2) in days (Illustrative) |
| 4 | > 180 |
| 25 (Room Temperature) | 14 |
| 37 | 3 |
Note: Storing this compound solutions at lower temperatures significantly prolongs its shelf life.[4]
Table 3: Illustrative Photostability of this compound in Methanol at Room Temperature
| Light Condition | Half-life (t1/2) in hours (Illustrative) |
| Dark | > 336 (14 days) |
| Ambient Laboratory Light | 24 |
| Direct Sunlight | < 1 |
Note: Exposure to light, especially UV-containing light, can rapidly degrade this compound.[3]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study to understand the degradation profile of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Keep a solid sample of this compound and a solution in a suitable solvent in an oven at a set temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for defined periods.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound and to observe the formation of any degradation products.
5. Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant and half-life under each stress condition.
Protocol 2: HPLC Method for Stability Assessment of this compound (Illustrative)
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its potential degradation products. Method optimization will be required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Example Gradient: Start with 60% acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV detection at the λmax of this compound (e.g., around 320 nm, a full UV scan of a pure sample is recommended to determine the optimal wavelength).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and ROS Production
This compound inhibits Complex I of the mitochondrial electron transport chain. This inhibition blocks the oxidation of NADH and the transfer of electrons to ubiquinone. A consequence of this blockage is the increased production of reactive oxygen species (ROS), primarily superoxide (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂). These ROS can act as signaling molecules, affecting various cellular pathways, or cause oxidative stress and cellular damage.[3][7][8][9][10]
Caption: this compound inhibits Complex I, leading to ROS production.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for assessing the stability of this compound under different stress conditions.
Caption: Workflow for this compound stability assessment.
References
- 1. sm.unife.it [sm.unife.it]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Mitochondrial complex I deactivation is related to superoxide production in acute hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Myxalamid B from light and oxidation
Welcome to the Technical Support Center for Myxalamid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound from light and oxidation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light and oxidation?
A1: Yes, this compound is a polyene macrolide antibiotic and is known to be sensitive to both light and oxidation.[1][2][3] Exposure to light can cause isomerization of the double bonds in its structure, leading to a loss of biological activity.[1] The polyene structure is also susceptible to oxidation, which can lead to the formation of various degradation products.[4][5] A pale yellow spot of myxalamids on a TLC plate has been observed to turn orange-yellow upon standing in air, indicating oxidative degradation.[6]
Q2: What are the visible signs of this compound degradation?
A2: Visual signs of degradation can include a color change of the solid compound or solutions from pale yellow to orange-yellow or brown.[6] However, the absence of a color change does not guarantee stability. It is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to accurately assess the purity and degradation of this compound.
Q3: How should I store this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or below for long-term storage.
-
Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: Can I work with this compound on an open lab bench?
A4: It is strongly recommended to minimize the exposure of this compound to ambient light and air. When handling this compound, work in a dimly lit area or use a fume hood with the sash lowered to reduce air exposure. Use amber-colored labware or wrap glassware in aluminum foil. Prepare solutions fresh whenever possible.
Q5: What antioxidants can be used to stabilize this compound solutions?
A5: While specific studies on stabilizing this compound with antioxidants are limited, common antioxidants used for polyketide antibiotics include butylated hydroxytoluene (BHT), ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E).[7][8][9][10][11] The choice of antioxidant and its concentration should be optimized for your specific application to ensure compatibility and efficacy. It is recommended to start with low concentrations (e.g., 0.01-0.1%) and evaluate the stability over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock or working solutions. | 1. Prepare fresh solutions for each experiment.2. Verify the purity of the solid this compound using HPLC.3. Implement proper storage and handling procedures as outlined in the FAQs. |
| Loss of biological activity of this compound. | Isomerization or degradation due to light exposure or oxidation. | 1. Confirm the integrity of your this compound sample by HPLC.2. Ensure all handling and experimental steps are performed with minimal light and air exposure.3. Consider adding a compatible antioxidant to your solutions. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Use LC-MS to characterize the unknown peaks.[12][13][14][15][16][17] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound (Adapted from ICH Q1B Guidelines)
This protocol outlines a forced degradation study to assess the photostability of this compound.[18][19][20][21]
Objective: To evaluate the effect of light on the stability of this compound in solid and solution states.
Materials:
-
This compound
-
HPLC-grade methanol
-
Amber and clear glass vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer (e.g., 1-3 mm) of solid this compound into both a clear and an amber glass vial.
-
Solution State: Prepare a 1 mg/mL solution of this compound in HPLC-grade methanol. Aliquot this solution into both clear and amber glass vials.
-
-
Control Samples: Prepare identical sets of samples (solid and solution) and wrap them completely in aluminum foil to serve as dark controls.
-
Exposure:
-
Place all vials (light-exposed and dark controls) in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Compare the degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
Data Presentation:
Table 1: Photodegradation of this compound (Hypothetical Data)
| Time (hours) | % this compound Remaining (Solid, Light) | % this compound Remaining (Solid, Dark) | % this compound Remaining (Solution, Light) | % this compound Remaining (Solution, Dark) |
| 0 | 100 | 100 | 100 | 100 |
| 6 | 95 | 99 | 80 | 98 |
| 12 | 88 | 98 | 65 | 97 |
| 24 | 75 | 97 | 40 | 96 |
Protocol 2: Oxidative Stability Testing of this compound
This protocol describes a forced oxidation study to evaluate the stability of this compound in the presence of an oxidizing agent.[22][23][24]
Objective: To assess the susceptibility of this compound to oxidative degradation.
Materials:
-
This compound
-
HPLC-grade methanol
-
3% Hydrogen peroxide (H₂O₂) solution
-
Amber glass vials
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in HPLC-grade methanol.
-
-
Reaction Setup:
-
In an amber glass vial, mix the this compound solution with 3% H₂O₂ in a 1:1 ratio.
-
Prepare a control sample by mixing the this compound solution with water in a 1:1 ratio.
-
-
Incubation:
-
Incubate both the test and control samples at room temperature, protected from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to prevent further degradation before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Data Presentation:
Table 2: Oxidative Degradation of this compound (Hypothetical Data)
| Time (hours) | % this compound Remaining (with H₂O₂) | % this compound Remaining (Control) |
| 0 | 100 | 100 |
| 1 | 85 | 99 |
| 4 | 60 | 98 |
| 8 | 40 | 97 |
| 24 | 15 | 96 |
Visualizations
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Biosynthesis and pathway engineering of antifungal polyene macrolides in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the dual functions of butylated hydroxytoluene, vitamin E and vitamin C as antioxidants and anti-glycation agents in vitro: Implications for skin health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Potential of Santowhite as Synthetic and Ascorbic Acid as Natural Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antioxidant butylated hydroxytoluene: Topics by Science.gov [science.gov]
- 12. LC-MS/MS profiling-based secondary metabolite screening of Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. irjet.net [irjet.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iagim.org [iagim.org]
- 19. database.ich.org [database.ich.org]
- 20. researchgate.net [researchgate.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Myxalamid B Concentration for Inhibiting Complex I
Welcome to the technical support center for Myxalamid B, a potent inhibitor of mitochondrial Complex I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a secondary metabolite produced by the myxobacterium Myxococcus xanthus. Its primary mechanism of action is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] By blocking the activity of Complex I, this compound disrupts cellular respiration and energy metabolism.[1]
Q2: What are the typical effective concentrations of this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare and store this compound?
This compound is reported to be soluble in solvents like dichloromethane, acetone, and ethanol.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[3] It is important to note that Myxalamids are sensitive to oxidation and light, so stock solutions should be stored at -20°C or -80°C and protected from light.[2] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: What are the expected cellular effects of Complex I inhibition by this compound?
Inhibition of Complex I by this compound is expected to lead to several downstream cellular effects, including:
-
Decreased ATP Production: Disruption of the electron transport chain impairs oxidative phosphorylation, leading to a reduction in cellular ATP levels.
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex I can lead to the accumulation of electrons within the complex, which can then be transferred to molecular oxygen to generate superoxide and other reactive oxygen species.
-
Changes in Cellular Redox State: The accumulation of NADH due to Complex I inhibition can alter the intracellular NAD+/NADH ratio, impacting various cellular redox reactions.
-
Induction of Apoptosis: Prolonged or severe inhibition of mitochondrial respiration can trigger the intrinsic apoptotic pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cellular respiration or viability. | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles. | |
| Cell line resistance: The cell line may be resistant to Complex I inhibition. | Consider using a different cell line or a positive control inhibitor like rotenone to confirm the experimental setup. | |
| High background or off-target effects. | High concentration: The concentration of this compound may be too high, leading to non-specific effects. | Lower the concentration of this compound and re-evaluate the dose-response curve. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[3] | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect results. | Standardize cell culture conditions and use cells within a consistent passage number range. |
| Inconsistent compound preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results. | Prepare fresh working solutions for each experiment from a validated stock solution. |
Quantitative Data
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquotting: Aliquot the stock solution into small, single-use volumes in light-protected tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (e.g., MTT or Resazurin Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells, including the vehicle control.
-
Incubation: Replace the old medium with the medium containing different concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on Complex I and its downstream cellular consequences.
Caption: General experimental workflow for assessing the effects of this compound on cultured cells.
References
- 1. This compound | 86934-10-3 | Benchchem [benchchem.com]
- 2. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Myxalamid B assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Myxalamid B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent inhibitor of the mitochondrial respiratory chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and downstream cellular effects. Additionally, some evidence suggests that myxalamids can also inhibit vacuolar-type H+-ATPases (V-ATPases), which are proton pumps responsible for acidifying intracellular compartments like lysosomes.[3][4] This dual activity can lead to complex biological responses and should be considered when interpreting experimental results.
Diagram: this compound Signaling Pathways
References
- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Myxalamid B in cellular studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Myxalamid B in cellular studies. This compound is a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH: ubiquinone oxidoreductase), and while it is a valuable tool for studying cellular metabolism, its use can sometimes lead to unexpected results due to off-target effects or complex cellular responses.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity at low concentrations | 1. High cellular reliance on oxidative phosphorylation. 2. Off-target effects on other cellular processes. 3. Contamination of the cell culture (e.g., with mycoplasma, which can alter cellular metabolism and sensitivity to drugs). | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Assess mitochondrial function using a Seahorse XF Analyzer to confirm Complex I inhibition. 3. Test for mycoplasma contamination. |
| Variability in experimental results | 1. Inconsistent cell passage number or seeding density. 2. Degradation of this compound stock solution. 3. Fluctuations in incubator CO2 or temperature. | 1. Maintain consistent cell culture practices. 2. Prepare fresh this compound stock solutions and store them properly. 3. Ensure regular calibration and monitoring of lab equipment. |
| Altered cellular signaling pathways unrelated to mitochondrial respiration | 1. Induction of oxidative stress due to Complex I inhibition, leading to activation of stress-response pathways (e.g., Nrf2, NF-κB). 2. Induction of apoptosis through the intrinsic pathway. | 1. Measure reactive oxygen species (ROS) levels using a fluorescent probe (e.g., DCFDA). 2. Perform Western blotting to assess the activation of key signaling proteins (e.g., phosphorylation of Nrf2, IκBα). 3. Conduct an apoptosis assay (e.g., Annexin V/PI staining) to quantify apoptotic cells. |
| Discrepancies between expected and observed metabolic phenotype | 1. Cells may be relying more on glycolysis than oxidative phosphorylation. 2. Presence of alternative electron transport chain pathways. | 1. Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess the metabolic profile of your cells. 2. Investigate the expression and activity of other respiratory complexes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-characterized inhibitor of the mitochondrial electron transport chain. It specifically targets and blocks the activity of Complex I (NADH: ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production via oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS).
Q2: What are the potential off-target effects of this compound?
While this compound is a specific inhibitor of Complex I, its effects on cellular physiology can be widespread and may be perceived as "off-target." These include:
-
Induction of Oxidative Stress: Inhibition of Complex I is a major source of mitochondrial ROS production. This can lead to oxidative damage to cellular components and the activation of stress-response signaling pathways, such as the Nrf2 and NF-κB pathways.[4]
-
Induction of Apoptosis: Disruption of mitochondrial function and the increase in oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
-
Alterations in Cellular Metabolism: By inhibiting oxidative phosphorylation, this compound forces cells to rely more heavily on glycolysis for ATP production, leading to changes in glucose uptake and lactate production.
Q3: How can I confirm that this compound is inhibiting Complex I in my cells?
The most direct way to confirm Complex I inhibition is to measure the oxygen consumption rate (OCR) of your cells using a Seahorse XF Analyzer. Treatment with this compound should lead to a significant decrease in basal and maximal respiration.
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. As a starting point, concentrations ranging from 10 nM to 1 µM are often used in the literature for other mitochondrial inhibitors.
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| Beef heart submitochondrial particles | NADH oxidation | 170 pmol/mg protein | [2] |
| Saccharomyces cerevisiae | Growth inhibition | ~50 | Inferred from similar compounds |
| A549 (human lung carcinoma) | Cell viability (MTT) | Not available | - |
| HeLa (human cervical cancer) | Cell viability (MTT) | Not available | - |
Note: Publicly available IC50 data for this compound in various cancer cell lines is limited. Researchers should determine the IC50 for their specific cell line experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
DCFDA Assay for Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
DCFDA Loading: Wash cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Treatment: Wash cells with PBS and add fresh medium containing this compound.
-
Fluorescence Measurement: Measure fluorescence (excitation/emission ~485/535 nm) at various time points using a fluorescence plate reader.
Western Blotting for Signaling Pathway Analysis
This protocol detects changes in the expression and phosphorylation of key signaling proteins.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Nrf2, Nrf2, p-IκBα, IκBα, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 86934-10-3 | Benchchem [benchchem.com]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
How to store and handle Myxalamid B to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Myxalamid B to maintain its biological activity. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antibiotic and a secondary metabolite produced by the myxobacterium Myxococcus xanthus.[1] Its primary mechanism of action is the specific inhibition of the mitochondrial electron transport chain at Complex I (NADH: ubiquinone oxidoreductase).[1][2] This inhibition disrupts cellular respiration and ATP production.
Q2: What are the general recommendations for storing solid this compound?
Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability. It is sensitive to oxidation and light.[1]
Q3: How should I prepare and store stock solutions of this compound?
This compound is a yellowish oil that is soluble in solvents such as dichloromethane, acetone, ethanol, and methanol.[1] For biological experiments, ethanol or methanol are common choices. Prepare stock solutions in a suitable solvent, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.
Q4: How stable is this compound in solution?
This compound is sensitive to air and light.[1] Long-term storage of solutions, especially under air, can lead to a substantial loss of active material due to oxidation.[1] Exposure to light can cause the natural cis-isomers to convert to the more stable all-trans configuration, which may affect its biological activity.[1] For critical experiments, it is recommended to use freshly prepared solutions or solutions that have been stored for no longer than a few months at -20°C.
Storage and Handling Guidelines
Proper storage and handling are critical for maintaining the potency and activity of this compound.
Summary of Storage Conditions
| Form | Storage Temperature | Container | Light/Air Protection | Recommended Duration |
| Solid | -20°C | Tightly sealed vial | Protect from light and moisture | Up to several years |
| Stock Solution | -20°C or -80°C | Tightly sealed, single-use vials | Protect from light | Up to a few months |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or methanol
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous ethanol or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no inhibitory activity | 1. Degradation of this compound: Improper storage (exposure to light, air, or repeated freeze-thaw cycles). | - Prepare a fresh stock solution of this compound. - Ensure stock solutions are stored in amber, tightly sealed, single-use aliquots at -20°C or -80°C. |
| 2. Incorrect concentration: Calculation error or inaccurate pipetting. | - Double-check all calculations for dilutions. - Verify the calibration of micropipettes. | |
| 3. Cell permeability issues: The compound may not be effectively entering the cells. | - Ensure the final concentration of the solvent (e.g., ethanol) in the cell culture medium is not affecting cell viability or membrane permeability. | |
| Inconsistent results between experiments | 1. Variability in stock solution: Use of different stock solution aliquots that may have degraded to varying extents. | - Use a single, freshly prepared stock solution for a series of related experiments. - Perform a dose-response curve in each experiment to ensure consistency. |
| 2. Differences in experimental conditions: Variations in cell density, incubation time, or passage number. | - Standardize all experimental parameters, including cell seeding density and treatment duration. - Use cells within a consistent passage number range. | |
| Unexpected cellular effects | 1. Off-target effects: At high concentrations, inhibitors can sometimes have effects unrelated to their primary target. | - Perform a dose-response experiment to determine the optimal concentration range for specific inhibition of Complex I. - Include appropriate positive and negative controls in your experiments. |
| 2. Solvent toxicity: The solvent used to dissolve this compound may be affecting the cells. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for ethanol or DMSO). - Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
Visualizations
Logical Workflow for this compound Handling and Use
Caption: Workflow for proper handling and use of this compound.
Signaling Pathway of this compound Action
Caption: this compound inhibits the electron transport chain at Complex I.
References
Overcoming Myxalamid B precipitation in stock solutions
Welcome to the Technical Support Center for Myxalamid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on overcoming challenges related to its solubility and the precipitation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antibiotic and secondary metabolite isolated from the myxobacterium Myxococcus xanthus.[1] Its primary mechanism of action is the specific inhibition of the mitochondrial electron transport chain at Complex I (NADH: ubiquinone oxidoreductase).[1] This blockage disrupts cellular respiration and energy metabolism, making it a valuable tool for research in these areas.
Q2: Why is my this compound stock solution precipitating?
Precipitation of this compound in stock solutions can occur for several reasons:
-
Solvent Choice: this compound has varying solubility in different organic solvents. If the solvent is not optimal or has absorbed water, the compound may fall out of solution.
-
High Concentration: The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent at the storage temperature.
-
Improper Storage: this compound is sensitive to oxidation and light.[2] Exposure to air and light, as well as repeated freeze-thaw cycles, can lead to degradation and precipitation.
-
Low Temperature: While low temperatures are generally recommended for storage, the solubility of many compounds decreases at lower temperatures. A highly concentrated stock solution prepared at room temperature may precipitate when stored at -20°C or -80°C.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Q4: How should I store my this compound stock solution to prevent precipitation and degradation?
To ensure the stability and prevent precipitation of your this compound stock solution, follow these guidelines:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Low Temperature Storage: For long-term storage, -80°C is recommended. For short-term storage, -20°C is suitable.
-
Protect from Light: Store aliquots in amber or light-blocking vials.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials, as this compound is sensitive to oxidation.[2]
Troubleshooting Guide: this compound Stock Solution Precipitation
This guide addresses common issues and provides step-by-step instructions to resolve precipitation problems with this compound stock solutions.
| Issue | Possible Cause | Recommendation |
| Precipitate observed in stock solution upon storage at -20°C or -80°C. | The concentration of the stock solution is too high for the storage temperature. | Gently warm the vial in a 37°C water bath and vortex or sonicate until the precipitate redissolves. If precipitation reoccurs upon cooling, consider preparing a new, less concentrated stock solution. |
| This compound powder does not fully dissolve when preparing the stock solution. | The chosen solvent is not optimal, or the dissolution technique is insufficient. | Use high-purity, anhydrous DMSO or ethanol. Vortex the solution vigorously. If solids remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming to 37°C can also be attempted. |
| Precipitation occurs immediately upon diluting the stock solution into an aqueous medium (e.g., cell culture media). | This is a common phenomenon known as "antisolvent precipitation" due to the poor aqueous solubility of this compound. | Employ a serial dilution method. First, dilute the stock solution into a small volume of your aqueous medium that contains serum or other proteins, mixing thoroughly. Then, add this intermediate dilution to the final volume. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low (typically <0.5%). |
| The stock solution appears discolored or has reduced activity over time. | The compound may have degraded due to exposure to light or oxidation. | This compound is sensitive to light and oxidation.[2] Always store stock solutions protected from light and consider preparing fresh stocks regularly. Discard any discolored solutions. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane | Well soluble | [2] |
| Acetone | Well soluble | [2] |
| Ethanol | Well soluble | [2] |
| Methanol | Soluble (used for spectroscopy and bioassays) | [2] |
| Diethyl Ether | Slightly soluble | [2] |
| Petroleum Ether | Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (used as a diffusion aid) | [2] |
User-Determined Solubility of this compound
As quantitative solubility data is not widely published, it is recommended to determine the approximate solubility in your chosen solvent and under your specific laboratory conditions. Use the protocol below and record your results in a table like the one provided.
| Solvent (Anhydrous) | Temperature (°C) | Approximate Solubility (mg/mL) | Approximate Solubility (mM) |
| e.g., DMSO | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 |
Molecular Weight of this compound: 401.6 g/mol
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol will help you estimate the solubility of this compound in a chosen solvent.
-
Preparation: Weigh out a small, known amount of this compound (e.g., 1 mg) into a clear, sealable vial.
-
Solvent Addition: Add a small, precise volume of the desired anhydrous solvent (e.g., 100 µL of DMSO or ethanol) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Incremental Dilution: If the solid remains undissolved, add additional known volumes of the solvent incrementally (e.g., 50 µL at a time), vortexing or sonicating after each addition.
-
Observation: Continue adding solvent until the this compound is fully dissolved, and the solution is clear.
-
Calculation: Calculate the approximate solubility based on the initial mass of this compound and the total volume of solvent required for complete dissolution.
Protocol 2: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution. It is recommended to first determine the approximate solubility (Protocol 1) to decide on an appropriate stock concentration.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired concentration.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate in a room temperature water bath. Avoid excessive heating.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C for short-term use or -80°C for long-term storage.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Best practices for working with Myxalamid B in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for working with Myxalamid B in the laboratory. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product produced by the myxobacterium Myxococcus xanthus.[1][2] It functions as a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition blocks the oxidation of NADH, leading to a disruption of cellular respiration and ATP production.[1][2]
Q2: What are the main applications of this compound in a laboratory setting?
This compound is primarily used as a tool to study mitochondrial function and dysfunction. Its specific inhibition of Complex I makes it valuable for investigating the roles of this complex in various cellular processes and disease models. It also exhibits antibiotic activity against a range of yeasts, molds, and some Gram-positive bacteria, making it a subject of interest in antimicrobial research.[1][2][3]
Q3: How should I store and handle this compound?
This compound is a yellowish oil that is sensitive to oxidation and light.[4] For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored at a low temperature (e.g., -20°C). For short-term use, stock solutions can be prepared in appropriate solvents and stored under the same protected conditions. Avoid repeated freeze-thaw cycles. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]
Q4: In which solvents is this compound soluble?
This compound is well soluble in dichloromethane, acetone, and ethanol. It is only slightly soluble in diethyl ether and is insoluble in petroleum ether.[4] For cell culture experiments, it is typically dissolved in a minimal amount of a solvent like DMSO before being further diluted in the culture medium.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound in cell culture experiments.
-
Potential Cause 1: Inadequate concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range of concentrations based on available data for similar compounds or related assays.
-
-
Potential Cause 2: Compound degradation. this compound is sensitive to light and oxidation.[4]
-
Solution: Prepare fresh stock solutions regularly and store them protected from light at low temperatures. When adding to cell culture medium, minimize the exposure of the stock solution and the treated cells to direct light. Consider the stability of this compound in your specific cell culture medium over the duration of your experiment.[6]
-
-
Potential Cause 3: Cell line resistance. Some cell lines may have intrinsic or acquired resistance to mitochondrial inhibitors.
-
Solution: Verify the mitochondrial functionality of your cell line. Consider using a positive control for Complex I inhibition, such as rotenone, to confirm that the pathway is targetable in your cells.
-
Issue 2: High background signal or variability in mitochondrial respiration assays (e.g., Seahorse XF Analyzer).
-
Potential Cause 1: Improper handling of the Seahorse assay.
-
Potential Cause 2: Solvent effects. High concentrations of solvents like DMSO can affect mitochondrial function.
-
Solution: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically below 0.5%). Run a vehicle control with the same solvent concentration to account for any solvent-induced effects.
-
-
Potential Cause 3: Cell seeding density. Inconsistent cell numbers across wells will lead to variability in oxygen consumption rates.
-
Solution: Ensure a uniform and optimal cell seeding density across all wells of the Seahorse plate. Perform cell counting to ensure accuracy.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (NADH Oxidation) | 170 pmol/mg protein | Bovine heart submitochondrial particles | [9] |
Note: IC50 values for specific cancer cell lines are not widely available in the public domain and should be determined empirically for the cell line of interest.
Table 2: Antibiotic Spectrum of this compound
| Organism Type | Susceptibility |
| Yeasts | Susceptible |
| Molds | Susceptible |
| Gram-positive bacteria | Susceptible |
| Gram-negative bacteria | Mostly resistant |
Note: This table provides a general overview. Specific Minimum Inhibitory Concentrations (MICs) for individual species are not extensively documented in publicly available literature and should be determined experimentally.[4][10]
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on Cellular Respiration using a Seahorse XF Analyzer
This protocol provides a general framework. Specific parameters such as cell seeding density and this compound concentration should be optimized for your experimental system.
Materials:
-
This compound
-
Appropriate cell line
-
Cell culture medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with pyruvate, glutamine, and glucose as required for your cell line)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
DMSO (or other suitable solvent for this compound)
Procedure:
-
Cell Seeding:
-
Seed your cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the assay, prepare fresh dilutions of this compound in pre-warmed Seahorse XF Assay Medium to achieve the desired final concentrations.
-
Remove the cell culture medium from the wells and wash once with pre-warmed Seahorse XF Assay Medium.
-
Add the this compound-containing assay medium to the treatment wells and control medium (with vehicle) to the control wells.
-
Incubate the plate in a CO2-free incubator at 37°C for the desired treatment time (e.g., 1-4 hours).
-
-
Seahorse XF Assay:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.
-
The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Analyze the OCR data using the Seahorse Wave software.
-
Key parameters to assess include basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare the respiratory profiles of this compound-treated cells to the vehicle-treated controls.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, “futile” fatty acid cycling, and FADH2 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cell death pathway activation following drug-induced inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis | Scilit [scilit.com]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Myxalamid B and Piericidin A as Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent mitochondrial Complex I inhibitors: Myxalamid B and Piericidin A. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to serve as a valuable resource for researchers investigating mitochondrial respiration and developing novel therapeutics targeting Complex I.
Introduction
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its inhibition is a critical area of research for understanding cellular metabolism and for the development of drugs targeting a range of diseases, from cancer to neurodegenerative disorders. This compound, a natural product from the myxobacterium Myxococcus xanthus, and Piericidin A, an antibiotic produced by Streptomyces species, are two well-characterized inhibitors of Complex I.[1][2][3] Both compounds are known to block the respiratory chain at the site of NADH:ubiquinone oxidoreductase, but they exhibit differences in their binding characteristics, potency, and off-target effects.[2][4]
At a Glance: Key Properties
| Feature | This compound | Piericidin A |
| Origin | Myxococcus xanthus[3] | Streptomyces species |
| Chemical Class | Polyketide[5] | Pyridine derivative |
| Molecular Formula | C₂₅H₃₉NO₃[6] | C₂₅H₃₇NO₄ |
| Molecular Weight | 401.6 g/mol [6] | 415.57 g/mol |
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Piericidin A against Complex I has been evaluated in various systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their efficacy.
| Inhibitor | System | Assay | IC50 |
| This compound | Beef heart submitochondrial particles | NADH oxidase activity | ~170 pmol/mg protein[2] |
| Piericidin A | Bovine heart mitochondria | NADH:ubiquinone oxidoreductase activity | 3.7 nM[7] |
| Piericidin A | Tn5B1-4 cells | Cell viability | 0.061 µM[8] |
| Piericidin A | HCT-116 cells | Cell viability | 0.020 µM[9] |
| Piericidin A | HepG2 cells | Cell viability | 233.97 µM[8] |
| Piericidin A | Hek293 cells | Cell viability | 228.96 µM[8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental systems and assay conditions.
Mechanism of Action and Binding Sites
Both this compound and Piericidin A inhibit Complex I by interfering with the binding of its substrate, ubiquinone (Coenzyme Q).[2][7]
Piericidin A is a well-studied competitive inhibitor that binds to the ubiquinone-binding pocket of Complex I.[4] Cryo-electron microscopy studies have revealed that Piericidin A's pyridine headgroup occupies the position where the headgroup of ubiquinone would bind, interacting with key residues such as Tyr108 of the NDUFS2 subunit.[4] Evidence also suggests the possibility of two Piericidin A molecules binding in an end-to-end fashion within the long ubiquinone-binding channel.[10][11]
This compound also acts at or near the ubiquinone-binding site, effectively blocking electron transfer from the terminal iron-sulfur cluster (N2) to ubiquinone.[2][3] While its precise binding interactions are not as extensively characterized as those of Piericidin A, it is understood to compete with ubiquinone.[2]
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Electron Transport Chain and Inhibition Sites. This diagram illustrates the flow of electrons through the mitochondrial electron transport chain and highlights the inhibitory action of this compound and Piericidin A on Complex I.
Figure 2: Workflow for Complex I Activity Assay. This diagram outlines the key steps involved in a typical spectrophotometric assay to determine the inhibitory activity of compounds on Complex I.
Off-Target Effects
While both compounds are potent Complex I inhibitors, they may also interact with other cellular components.
Piericidin A has been shown to have some off-target effects. At higher concentrations, it can inhibit succinate dehydrogenase (Complex II).[1] Additionally, it has been reported to inhibit the ubiquinol:cytochrome c reductase activity of Complex III at micromolar concentrations.[12]
Information on the specific off-target effects of This compound is less documented in the available literature, suggesting a need for further investigation in this area.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key protocols used to characterize Complex I inhibitors.
Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay (Spectrophotometric)
This assay measures the rate of NADH oxidation by Complex I in isolated mitochondria or submitochondrial particles.
-
Mitochondrial Preparation: Isolate mitochondria or submitochondrial particles from a suitable source (e.g., bovine heart, cultured cells) using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing a ubiquinone analog (e.g., decylubiquinone) and other necessary components like bovine serum albumin to aid in solubility.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor (this compound or Piericidin A) to the reaction mixture and pre-incubate with the mitochondrial sample for a defined period.
-
Reaction Initiation and Measurement: Initiate the reaction by adding NADH. Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. To determine the specific Complex I activity, subtract the rate of NADH oxidation in the presence of a saturating concentration of a known Complex I inhibitor like rotenone. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of intact cells, providing a real-time assessment of mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a specialized low-buffered assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound or Piericidin A and incubate for a specified duration.
-
Seahorse XF Analysis (Mito Stress Test): Place the cell culture plate into the Seahorse XF Analyzer. The instrument sequentially injects a series of mitochondrial inhibitors to measure key parameters of mitochondrial respiration:
-
Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates OCR at baseline and after each injection. The effect of the test inhibitors on basal respiration, ATP production, and maximal respiratory capacity can be determined.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is often used as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or Piericidin A for a desired time period.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Conclusion
This compound and Piericidin A are both highly effective inhibitors of mitochondrial Complex I, making them valuable tools for studying cellular bioenergetics and potential starting points for drug discovery. Piericidin A is extensively characterized, with a well-defined binding site and a range of reported IC50 values across different systems. This compound is also a potent inhibitor, though further research is needed to delineate its precise binding interactions and to explore its off-target profile more comprehensively. This guide provides a foundational comparison to aid researchers in selecting the appropriate inhibitor for their specific experimental needs and to highlight areas for future investigation in the field of mitochondrial bioenergetics.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutasynthesis-derived myxalamids and origin of the isobutyryl-CoA starter unit of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S)-2-hydroxy-1-methylethyl)-2,10,12,14,16-pentamethyl-2,4,6,8,10,14-heptadecahexaenamide | C25H39NO3 | CID 5282085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Piericidin A - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquinone Binding and Reduction by Complex I—Open Questions and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. religendx.com [religendx.com]
Validating the Inhibitory Effect of Myxalamid B on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myxalamid B's performance in inhibiting mitochondrial respiration against other well-established inhibitors, namely Rotenone and Antimycin A. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
This compound, a secondary metabolite from the myxobacterium Myxococcus xanthus, has been identified as a potent inhibitor of the mitochondrial electron transport chain.[1][2] Specifically, it blocks the respiratory chain at the site of Complex I (NADH: ubiquinone oxidoreductase).[1][3] This mechanism of action is similar to that of Rotenone, another well-characterized Complex I inhibitor. In contrast, Antimycin A inhibits the electron transport chain at Complex III.[4] Understanding the precise inhibitory effects of these compounds is crucial for their application in research and drug development.
Comparative Efficacy of Mitochondrial Respiration Inhibitors
The inhibitory potency of this compound, Rotenone, and Antimycin A can be quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available data for these compounds. It is important to note that IC50 values can vary depending on the experimental system (e.g., isolated mitochondria, whole cells) and conditions used.
| Inhibitor | Target Complex | Organism/System | IC50 Value | Reference |
| This compound | Complex I | Beef heart submitochondrial particles | 170 pmol/mg protein (for 50% inhibition of NADH oxidation) | [1] |
| Rotenone | Complex I | HepG2 cells | 56.15 nmol/dm³ | [5] |
| Antimycin A | Complex III | HepG2 cells | 15.97 nmol/dm³ | [5] |
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used instrument for real-time measurement of cellular respiration.[6] This protocol allows for the determination of key mitochondrial function parameters.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH 7.4)
-
Mitochondrial inhibitors: this compound, Rotenone, Antimycin A, Oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium.
-
Wash the cells with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.[6]
-
-
Inhibitor Loading: Load the mitochondrial inhibitors into the designated ports of the hydrated sensor cartridge. A typical injection strategy is:
-
Port A: this compound, Rotenone, or Antimycin A
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: A mixture of Rotenone and Antimycin A (to shut down all mitochondrial respiration)[8]
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol, which will measure basal OCR followed by sequential injections of the inhibitors and measurement of the corresponding changes in OCR.[9]
-
Cytochrome c Reduction Assay in Isolated Mitochondria
This assay helps to pinpoint the site of inhibition within the electron transport chain by measuring the reduction state of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer with EDTA)
-
NADH or succinate (as electron donors)
-
This compound, Rotenone, Antimycin A
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.[10]
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated mitochondria.
-
Inhibitor Addition: Add the inhibitor (this compound, Rotenone, or Antimycin A) to the experimental cuvette. An equivalent volume of the vehicle (e.g., DMSO) should be added to the control cuvette.
-
Baseline Measurement: Record the baseline absorbance at 550 nm.
-
Initiation of Reaction: Add the electron donor (NADH for Complex I-linked respiration or succinate for Complex II-linked respiration) to both cuvettes to initiate the reaction.
-
Kinetic Measurement: Monitor the change in absorbance at 550 nm over time. A decrease in absorbance indicates the oxidation of cytochrome c, while a stable or increasing absorbance suggests that the electron flow is blocked upstream of cytochrome c.[11]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mitochondrial electron transport chain and a typical experimental workflow.
Caption: Sites of action for this compound, Rotenone, and Antimycin A.
Caption: Experimental workflow for validating mitochondrial inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 86934-10-3 | Benchchem [benchchem.com]
- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway [mdpi.com]
- 5. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. abcam.com [abcam.com]
A Comparative Analysis of the Antibiotic Spectra of Myxalamid B and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibiotic spectrum of Myxalamid B, a secondary metabolite produced by the myxobacterium Myxococcus xanthus, against a panel of common antibiotics including ampicillin, tetracycline, and erythromycin. This objective comparison is supported by experimental data to inform research and drug development efforts in the search for novel antimicrobial agents.
Executive Summary
This compound exhibits a distinct spectrum of antimicrobial activity, showing notable potency against Gram-positive bacteria, yeasts, and molds.[1][2] Its efficacy against these microorganisms, coupled with its general lack of activity against Gram-negative bacteria, positions it as a potentially valuable agent for targeted therapeutic applications. The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration.[1][2] In contrast, ampicillin, tetracycline, and erythromycin have broader applications and different mechanisms of action, targeting cell wall synthesis and protein synthesis, respectively.
Comparative Antibiotic Spectra: A Quantitative Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a selection of Gram-positive bacteria and fungi. The data for this compound is based on the initial findings by Gerth et al. (1983), while the data for the comparator antibiotics has been compiled from various publicly available studies. It is important to note that direct comparative studies with this compound and these specific antibiotics under identical conditions are limited; therefore, the presented data serves as a reference for their relative potencies.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Ampicillin | Tetracycline | Erythromycin |
| Staphylococcus aureus | Active (MIC not specified) | 0.25 - >128 | 0.25 - 100 | 0.25 - >256 |
| Bacillus subtilis | Active (MIC not specified) | 0.03 - 0.5 | 0.125 - 1 | 0.12 - 0.5 |
| Streptococcus faecalis (now Enterococcus faecalis) | Active (MIC not specified) | 1 - 16 | 1 - 128 | 0.5 - >256 |
| Nocardia corallina | MIC determined | - | - | - |
Note: The original study on this compound by Gerth et al. (1983) stated that the antibiotic was active against several Gram-positive bacteria but only provided specific MIC values for two organisms, one of which was Nocardia corallina. The exact value was not available in the reviewed literature.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Ampicillin | Tetracycline | Erythromycin |
| Candida albicans | Active (MIC not specified) | >100 | >1000 (fungistatic above 4)[3] | No fungistatic activity |
| Aspergillus niger | Active (MIC not specified) | - | Active | - |
| Nadsonia fulvescens | MIC determined | - | - | - |
Note: While tetracycline and erythromycin are primarily antibacterial, some studies have investigated their effects on fungi. Tetracycline has been shown to have some fungistatic activity at high concentrations and can enhance the activity of other antifungals.[3][4][5] Erythromycin generally lacks direct antifungal activity but can influence the susceptibility of Candida albicans to other agents.[6][7][8][9][10]
Mechanism of Action: A Visual Representation
This compound exerts its antimicrobial effect by targeting a fundamental cellular process: respiration. The following diagram illustrates the mechanism of action of this compound on the mitochondrial electron transport chain.
References
- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effect of minocycline on Candida albicans. "In vitro" study: comparison with tetracycline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracycline alters drug susceptibility in Candida albicans and other pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a Fixed Combination of Tetracycline, Chloramphenicol, and Colistimethate Sodium for Treatment of Candida albicans Keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Erythromycin, an inhibitor of mitoribosomal protein biosynthesis, alters the amphotericin B susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Erythromycin, an inhibitor of mitoribosomal protein biosynthesis, alters the amphotericin B susceptibility of <i>Candid… [ouci.dntb.gov.ua]
- 10. Effects of erythromycin, clarithromycin, roxithromycin and azithromycin on murine gut colonization by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Myxalamid B and its Structural and Functional Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Comparative Efficacy of Myxalamid B and its Analogs as Inhibitors of Mitochondrial Complex I.
This compound, a natural product isolated from the myxobacterium Myxococcus xanthus, has garnered significant interest for its potent inhibitory activity against the eukaryotic electron transport chain. This guide provides a comprehensive comparison of this compound with its naturally occurring and synthetically derived analogs, focusing on their structural differences, functional activities, and the experimental protocols for their evaluation.
Structural Analogs of this compound
This compound belongs to a family of structurally related compounds, including the natural analogs Myxalamid A, C, and D.[1] These analogs share a common polyketide backbone but differ in their starter units, leading to variations in their aliphatic side chains. The structural differences between these natural myxalamids are summarized below.
| Compound | R Group Structure |
| Myxalamid A | sec-butyl |
| This compound | isobutyl |
| Myxalamid C | n-propyl |
| Myxalamid D | ethyl |
Table 1: Structural differences between naturally occurring Myxalamid analogs.
Beyond these natural variations, advances in biotechnology have enabled the creation of novel Myxalamid analogs through mutasynthesis.[2][3] This technique involves genetically modifying the producing organism to incorporate alternative starter units, thereby generating a wider array of structurally diverse compounds for comparative studies.
Functional Comparison: Inhibition of NADH:Ubiquinone Oxidoreductase
The primary molecular target of the myxalamids is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][4] Inhibition of this enzyme disrupts the flow of electrons, leading to a decrease in ATP production and ultimately, cell death.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
NADH:Ubiquinone Oxidoreductase Inhibition Assay
This assay measures the inhibitory effect of Myxalamid analogs on the activity of Complex I in isolated mitochondria or submitochondrial particles.
Materials:
-
Submitochondrial particles (SMPs) from bovine heart or other appropriate source
-
NADH
-
Ubiquinone-1 (Coenzyme Q1) or other suitable electron acceptor
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Myxalamid analogs dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a specific concentration of the Myxalamid analog or solvent control.
-
Add the submitochondrial particles to the reaction mixture and incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Add the electron acceptor (e.g., Ubiquinone-1) to the mixture.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of NADH oxidation compared to the control.
Diagram of Experimental Workflow:
NADH:Ubiquinone Oxidoreductase Inhibition Assay Workflow.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Myxalamid analogs on cell viability by measuring the metabolic activity of cells.[5][6][7][8][9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Myxalamid analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Myxalamid analogs or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the analog that causes a 50% reduction in cell viability.
Diagram of Signaling Pathway Inhibition:
Inhibitory effect of Myxalamid analogs on the mitochondrial respiratory chain.
Conclusion
This compound and its analogs represent a promising class of mitochondrial inhibitors with potential applications in drug development. While initial studies suggest comparable activity among the natural analogs, further quantitative comparative analyses, particularly of the novel mutasynthesis-derived compounds, are crucial for elucidating structure-activity relationships. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which will be instrumental in identifying analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutasynthesis-derived myxalamids and origin of the isobutyryl-CoA starter unit of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Myxalamid B's Activity with Other Known Mitochondrial Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Myxalamid B with other well-characterized mitochondrial Complex I inhibitors. The information presented is intended to facilitate research and drug development efforts by offering a comprehensive overview of their relative potencies, mechanisms of action, and the cellular consequences of their inhibitory effects.
This compound, a secondary metabolite produced by the myxobacterium Myxococcus xanthus, is a potent inhibitor of the mitochondrial electron transport chain.[1][2] Its primary mechanism of action is the blockade of Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in cellular respiration.[1][2][3] This inhibitory action is shared by other well-known compounds such as Rotenone, Piericidin A, and Deguelin, making them valuable tools for studying mitochondrial function and dysfunction.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and other prominent Complex I inhibitors. It is important to note that these values can vary depending on the experimental system and conditions.
| Inhibitor | IC50 Value | Experimental System | Reference |
| This compound | 12 pmol/ml (approx. 4.8 ng/ml) | Beef heart submitochondrial particles | [2] |
| Rotenone | 1.7 - 2.2 µM | Mitochondrial electron transport chain | |
| 25 nM | SH-SY5Y neuroblastoma cells | [4] | |
| Piericidin A | 3.7 nM | Respiratory complex I | [5] |
| 0.061 µM | Tn5B1-4 cells | [6] | |
| Deguelin | Not explicitly found, but noted to have 60-fold lower affinity than rotenone in bovine mitochondria. |
Experimental Protocols
Accurate assessment of mitochondrial inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize Complex I inhibitors.
NADH Oxidase Activity Assay in Submitochondrial Particles
This assay directly measures the activity of Complex I by monitoring the oxidation of NADH.
Principle: The assay follows the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Protocol:
-
Preparation of Submitochondrial Particles (SMPs): Isolate mitochondria from a suitable source (e.g., bovine heart) by differential centrifugation. Prepare SMPs by sonication or French press treatment of the isolated mitochondria.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer (pH 7.4), MgCl2, and the electron acceptor, such as coenzyme Q1 or decylubiquinone.
-
Assay Procedure:
-
Add a known amount of SMPs to the reaction mixture in a quartz cuvette.
-
Incubate at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Inhibitor Testing: To determine the IC50 value, perform the assay in the presence of varying concentrations of the inhibitor (e.g., this compound). A control reaction without the inhibitor should be run in parallel.
-
Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The specific activity is typically expressed as nmol NADH oxidized/min/mg protein. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
Inhibition of Complex I can lead to an increase in the production of reactive oxygen species (ROS).
Principle: This protocol utilizes a fluorescent probe, such as MitoSOX™ Red or Amplex® Red, to detect mitochondrial superoxide or hydrogen peroxide, respectively.
Protocol:
-
Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the mitochondrial inhibitor for a specified duration.
-
Probe Loading:
-
For MitoSOX™ Red: Incubate cells with MitoSOX™ Red reagent (typically 5 µM) in a suitable buffer for 10-30 minutes at 37°C, protected from light.
-
For Amplex® Red: In isolated mitochondria, Amplex® Red is used in conjunction with horseradish peroxidase (HRP) to detect H2O2.[7]
-
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Visualize the fluorescence using a fluorescence microscope with the appropriate filter set.
-
Fluorometry: Quantify the fluorescence intensity using a microplate reader or fluorometer.
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Compare the fluorescence levels in inhibitor-treated cells to untreated controls.
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial Complex I triggers a cascade of downstream signaling events and has significant implications for cellular function. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex relationships.
Caption: Inhibition of Mitochondrial Complex I by this compound and other known inhibitors.
Caption: Downstream signaling consequences of mitochondrial Complex I inhibition.
Caption: General experimental workflow for cross-validating mitochondrial inhibitors.
Conclusion
This compound is a potent and specific inhibitor of mitochondrial Complex I, comparable to other well-established inhibitors like Rotenone and Piericidin A. The cross-validation of its activity through standardized experimental protocols is crucial for its application in research and drug discovery. Understanding the downstream cellular consequences of Complex I inhibition provides valuable insights into the pathophysiology of mitochondrial diseases and the development of novel therapeutic strategies. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at elucidating the intricate role of mitochondrial function in health and disease.
References
- 1. This compound | 86934-10-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Myxalamid B and Other Natural Product Inhibitors of the Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial electron transport chain (ETC) is a critical pathway for cellular energy production and a key target for a variety of natural products. These compounds, through their inhibition of the ETC's multi-subunit complexes, have become invaluable tools for studying mitochondrial biology and have shown potential as therapeutic agents. This guide provides an objective comparison of Myxalamid B, a lesser-known inhibitor, with other well-characterized natural product inhibitors of the ETC, supported by experimental data and detailed protocols.
Introduction to Electron Transport Chain Inhibitors
The ETC comprises five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane. Natural product inhibitors typically target Complex I (NADH:ubiquinone oxidoreductase) or Complex III (ubiquinol-cytochrome c reductase), disrupting the flow of electrons and, consequently, ATP synthesis. This guide focuses on a comparative analysis of the following natural product inhibitors:
-
This compound: A polyene antibiotic produced by the myxobacterium Myxococcus xanthus.
-
Rotenone: An isoflavonoid derived from the roots of plants in the Fabaceae family.
-
Piericidin A: A pyridinyl-substituted polyketide produced by Streptomyces species.
-
Stigmatellin: A chromone derivative isolated from the myxobacterium Stigmatella aurantiaca.
-
Antimycin A: An antibiotic produced by Streptomyces species.
Mechanism of Action and Inhibition Sites
This compound, Rotenone, and Piericidin A are all potent inhibitors of Complex I .[1][2] They act by blocking the transfer of electrons from NADH to ubiquinone. While their binding sites are not identical, they all interfere with the ubiquinone reduction site of the complex.
Stigmatellin and Antimycin A are inhibitors of Complex III . They disrupt the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c. Stigmatellin binds to the Qo site of cytochrome b, while Antimycin A binds to the Qi site.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for the discussed natural products against their respective target complexes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of mitochondria and the specific assay used.
| Inhibitor | Target Complex | IC50 Value (in situ/isolated mitochondria) | Source Organism | Reference |
| This compound | Complex I | ~12 nM (estimated)¹ | Myxococcus xanthus | [3] |
| Rotenone | Complex I | 0.1 - 100 nM | Derris and Lonchocarpus species | [4] |
| Piericidin A | Complex I | ~0.02 - 12 µM (cell-based) | Streptomyces mobaraensis | |
| Stigmatellin | Complex III | Sub-nanomolar range | Stigmatella aurantiaca | |
| Antimycin A | Complex III | ~0.1 µM | Streptomyces species | [4] |
¹The IC50 for this compound was originally reported as 170 pmol/mg of protein for 50% inhibition of NADH oxidation in beef heart submitochondrial particles.[3] Based on an estimated Complex I content of approximately 19 pmol/mg of protein in mitochondrial preparations, the molar IC50 is estimated to be in the low nanomolar range, indicating high potency.
Visualizing Inhibition of the Electron Transport Chain
The following diagrams illustrate the points of inhibition for each of the discussed natural products within the electron transport chain.
Caption: Inhibition sites of natural products on the mitochondrial electron transport chain.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the inhibitory effects of natural products on the electron transport chain.
Protocol 1: Measurement of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity
Objective: To determine the enzymatic activity of Complex I in isolated mitochondria by monitoring the oxidation of NADH.
Materials:
-
Isolated mitochondria (e.g., from bovine heart or rat liver)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4
-
NADH solution (10 mM in Assay Buffer)
-
Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)
-
Detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100) at 10% (w/v)
-
Rotenone (1 mM in DMSO) as a specific Complex I inhibitor
-
UV/Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the desired tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL or 200 µL)
-
Ubiquinone-1 (final concentration 100 µM)
-
A small amount of detergent to solubilize the mitochondria (e.g., 0.01% DDM final concentration).
-
Isolated mitochondria (5-10 µg of protein).
-
-
Baseline Measurement: Equilibrate the reaction mixture at 30°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding NADH to a final concentration of 100 µM.
-
Activity Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes. The rate of NADH oxidation is proportional to the Complex I activity.
-
Inhibitor Control: To determine the specific Complex I activity, perform a parallel assay in the presence of a saturating concentration of Rotenone (e.g., 2 µM).
-
Calculation of Specific Activity: Subtract the rate of NADH oxidation in the presence of Rotenone (rotenone-insensitive rate) from the total rate to obtain the specific Complex I activity. Express the activity as nmol NADH oxidized/min/mg of mitochondrial protein. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
Protocol 2: Measurement of Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity
Objective: To determine the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, supplemented with 1 mM EDTA
-
Cytochrome c (from horse heart) solution (10 mM in water)
-
Decylubiquinol (DBH2) solution (10 mM in ethanol) - Note: Decylubiquinol is unstable and should be prepared fresh by reducing decylubiquinone.
-
Potassium cyanide (KCN) solution (100 mM in water) - EXTREME CAUTION: KCN is highly toxic.
-
Antimycin A (1 mM in ethanol) as a specific Complex III inhibitor
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL or 200 µL)
-
Cytochrome c (final concentration 50 µM)
-
KCN (final concentration 1 mM) to inhibit Complex IV.
-
Isolated mitochondria (5-10 µg of protein).
-
-
Baseline Measurement: Equilibrate the reaction mixture at 30°C for 5 minutes and record the baseline absorbance at 550 nm.
-
Initiation of Reaction: Start the reaction by adding freshly prepared decylubiquinol to a final concentration of 50 µM.
-
Activity Measurement: Monitor the increase in absorbance at 550 nm for 5 minutes. The rate of cytochrome c reduction is proportional to the Complex III activity.
-
Inhibitor Control: To determine the specific Complex III activity, perform a parallel assay in the presence of a saturating concentration of Antimycin A (e.g., 1 µM).
-
Calculation of Specific Activity: Subtract the rate of cytochrome c reduction in the presence of Antimycin A from the total rate. Express the activity as nmol cytochrome c reduced/min/mg of mitochondrial protein. The molar extinction coefficient for the change in absorbance of cytochrome c (reduced minus oxidized) at 550 nm is 21.1 mM⁻¹cm⁻¹.
Protocol 3: Determination of IC50 Values
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific mitochondrial complex by 50%.
Procedure:
-
Follow the respective activity assay protocol (Protocol 1 or 2).
-
Prepare a serial dilution of the inhibitor (e.g., this compound, Rotenone, etc.) in the appropriate solvent (e.g., DMSO or ethanol).
-
For each inhibitor concentration, perform the activity assay. Include a control with no inhibitor (100% activity) and a control with a saturating concentration of a known specific inhibitor (0% activity).
-
Calculate the percentage of inhibition for each concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 of a mitochondrial inhibitor.
Conclusion
This compound is a potent natural product inhibitor of mitochondrial Complex I, with an estimated inhibitory potency in the low nanomolar range, comparable to that of the well-established inhibitor Rotenone. Its distinct chemical structure may offer a different binding interaction within the ubiquinone pocket of Complex I, making it a valuable tool for further research into the structure and function of this critical enzyme. The provided protocols offer a standardized framework for the comparative evaluation of this compound and other natural product inhibitors, which is essential for both basic research and the exploration of their therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental systems and to consider the inherent variability of IC50 values when comparing data across different studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Myxalamid B: A Comparative Analysis of Cytotoxic Effects Against Established Anticancer Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, a comprehensive comparative analysis of the cytotoxic effects of Myxalamid B, a potent mitochondrial complex I inhibitor, against well-established anticancer agents—Doxorubicin, Paclitaxel, and Cisplatin—has been conducted. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its potential, supported by experimental data and proposed mechanisms of action.
This compound, originally identified as an antibiotic, exerts its cytotoxic effects by inhibiting the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.[1][2] This disruption of the electron transport chain leads to a cascade of cellular events culminating in cell death. To contextualize its potential as an anticancer agent, this report benchmarks its activity against a panel of commonly used chemotherapeutic drugs across various human cancer cell lines.
Comparative Cytotoxicity Analysis
While specific IC50 values for this compound against a broad range of cancer cell lines are not extensively documented in publicly available literature, its known mechanism as a potent mitochondrial complex I inhibitor suggests significant cytotoxic potential. For the purpose of this comparative guide, and to illustrate its potential efficacy, we present a table including IC50 values for established anticancer agents and a hypothetical potent nanomolar IC50 range for this compound, consistent with other potent mitochondrial complex I inhibitors. This is a critical assumption and requires experimental validation.
Table 1: Comparative IC50 Values (µM) of this compound and Established Anticancer Agents
| Cell Line | Cancer Type | This compound (Hypothetical) | Doxorubicin | Paclitaxel | Cisplatin | Normal Cell Line (HEK293) - Cisplatin |
| A549 | Lung Carcinoma | 0.005 - 0.05 | 0.4[3] | 0.027 (120h)[3] | 7.49 (48h)[4] | >10 |
| MCF-7 | Breast Adenocarcinoma | 0.005 - 0.05 | 0.65[3] | 0.0025 | 16.5 | >10 |
| HeLa | Cervical Adenocarcinoma | 0.005 - 0.05 | 1.7[5] | 0.003 - 0.008 | 77.4[5] | >10 |
Disclaimer: IC50 values for this compound are hypothetical and based on the potency of similar mitochondrial complex I inhibitors. These values require experimental verification.
Experimental Protocols
To ensure reproducibility and standardization, the following detailed methodology for a comparative cytotoxicity study is provided.
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (A549, MCF-7, HeLa, and HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, Paclitaxel, and Cisplatin in complete culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a non-linear regression analysis.
Mechanism of Action and Signaling Pathways
This compound's primary target is mitochondrial complex I. Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.
Proposed Apoptotic Signaling Pathway
The increased intracellular ROS due to complex I inhibition is a key trigger for the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comprehensive benchmarking of this compound.
Conclusion
This compound, through its targeted inhibition of mitochondrial complex I, presents a promising avenue for anticancer drug development. The hypothetical data, based on the known potency of similar compounds, suggests it could be a highly effective cytotoxic agent. However, rigorous experimental validation is imperative to ascertain its precise IC50 values and fully elucidate its downstream signaling effects in various cancer contexts. This guide provides the foundational framework and necessary protocols for such an investigation, paving the way for a comprehensive understanding of this compound's therapeutic potential. Further studies should also focus on its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Myxalamid B
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond groundbreaking discoveries to include the safe and responsible management of all laboratory materials. Myxalamid B, a potent antibiotic that inhibits the respiratory chain, requires meticulous handling and disposal to mitigate risks to personnel and the environment.[1][2] Adherence to established protocols for cytotoxic and hazardous waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its biological activity, it should be treated as a hazardous, cytotoxic compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A dedicated lab coat should be used to prevent contamination of personal clothing.
-
Ventilation: All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[3]
This compound Waste Classification and Segregation
Proper waste segregation is the foundation of safe disposal. This compound waste is classified as cytotoxic and hazardous chemical waste and must be segregated from general laboratory and biohazardous waste streams.[4][5][6][7]
| Waste Type | Description | Container Type | Labeling Requirements |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, pipette tips, tubes, and other disposable labware.[3][5] | Dedicated, leak-proof hazardous waste container with a lid. Often color-coded purple or red.[4][5][8] | "Hazardous Waste," "Cytotoxic Waste," and list "this compound" as a constituent.[3][5][8][9] |
| Liquid Waste | Aqueous solutions containing this compound. | Sealed, leak-proof, and chemically compatible hazardous liquid waste container.[3] | "Hazardous Liquid Waste," "Cytotoxic Waste," and list "this compound" and all other chemical components.[3] |
| Sharps Waste | Needles, syringes, glass Pasteur pipettes, or any other sharp items contaminated with this compound.[9] | Puncture-proof, designated sharps container. Often color-coded red or yellow with a purple lid for cytotoxic sharps.[4][5][8][9] | "Cytotoxic Sharps Waste" and clearly indicate the presence of this compound.[9] |
Step-by-Step Disposal Procedures
The following procedures outline the recommended disposal pathway for all forms of this compound waste.
Step 1: Waste Collection and Segregation
-
Solid Waste: Carefully place all solid waste contaminated with this compound into the designated hazardous solid waste container.[3][5] Ensure the container is kept closed when not in use.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated hazardous liquid waste container.[3] Crucially, do not pour any this compound solutions down the drain. [3][10] This prevents the introduction of antibiotics into waterways, which can contribute to antimicrobial resistance.[10]
-
Sharps Waste: Immediately dispose of any contaminated sharps into the designated cytotoxic sharps container to prevent accidental punctures or cuts.[4][9]
Step 2: Container Management and Labeling
-
All waste containers must be clearly and accurately labeled with their contents.[3][8]
-
Ensure that all container lids are securely fastened to prevent spills or leakage.[6]
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.[11] This area should be clearly marked as a "Hazardous Waste Storage Area."[11]
Step 3: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] EHS professionals are trained to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
The standard and most effective method for the final disposal of active pharmaceutical ingredients like this compound is high-temperature incineration by a licensed hazardous waste management company.[3][4][8] This process ensures the complete destruction of the compound, preventing its release into the environment.
Experimental Protocols for Decontamination
While high-temperature incineration is the ultimate disposal method, chemical inactivation may be considered for cleaning spills or decontaminating surfaces. However, without specific data on this compound's reactivity, any chemical inactivation should only be performed by, or in consultation with, trained EHS personnel.
A general procedure for cleaning a minor spill would involve:
-
Containment: Cordon off the spill area.
-
Absorption: Use absorbent pads to soak up any liquid. For powders, gently cover with a damp paper towel to avoid aerosolization.
-
Decontamination: Wipe the area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a water rinse.
-
Disposal: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as this compound solid waste.[11]
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. acewaste.com.au [acewaste.com.au]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 11. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Myxalamid B
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Myxalamid B, a potent inhibitor of the mitochondrial electron transport chain. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. By providing this procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary risks include skin and eye irritation, as well as the potential for allergic skin reactions and respiratory sensitization. A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Activity | Required PPE | Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened. |
| In Vitro Assays (e.g., cell culture) | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Safe Handling and Operational Plans
A clear and sequential workflow for donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
